Isobutylamido thiazolyl resorcinol
Description
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 327. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7(2)12(18)15-13-14-10(6-19-13)9-4-3-8(16)5-11(9)17/h3-7,16-17H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNAJNXDPHROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020949 | |
| Record name | Propanamide, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428450-95-6 | |
| Record name | N-[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428450-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylamido thiazolyl resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428450956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLAMIDO THIAZOLYL RESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3UOW0EHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Isobutylamido Thiazolyl Resorcinol: A Technical Whitepaper
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
Isobutylamido thiazolyl resorcinol, also known as Thiamidol, has emerged as a groundbreaking and highly potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this novel cosmetic ingredient for the management of hyperpigmentation. Through a systematic review of preclinical and clinical data, this document details the rigorous screening process that identified this compound as a superior tyrosinase inhibitor compared to existing agents. Detailed experimental protocols, quantitative efficacy data from clinical trials, and a summary of its safety profile are presented to offer a complete scientific resource for researchers, scientists, and professionals in the field of dermatology and cosmetic science.
Introduction
Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, are common dermatological concerns with a significant impact on quality of life. The underlying pathophysiology of these conditions is the overproduction and irregular deposition of melanin. For decades, the therapeutic approach has centered on inhibiting melanogenesis, primarily by targeting the enzyme tyrosinase. However, many existing tyrosinase inhibitors have demonstrated limited efficacy in clinical settings, often due to their development based on mushroom tyrosinase, which has distinct molecular differences from its human counterpart.[1][2][3][4]
This challenge prompted a large-scale screening effort to identify novel and potent inhibitors of human tyrosinase. This endeavor led to the discovery of this compound, a resorcinol derivative that has shown remarkable clinical efficacy and a favorable safety profile in treating various forms of hyperpigmentation.[1][5] This document serves as a technical guide to the scientific journey of this compound, from its initial discovery to its establishment as a leading cosmetic ingredient.
Discovery: A Targeted Approach to Human Tyrosinase Inhibition
The discovery of this compound was the result of a comprehensive screening of approximately 50,000 compounds for their ability to inhibit recombinant human tyrosinase.[2][3][4][5][6] This approach marked a significant departure from previous research that predominantly utilized mushroom tyrosinase, leading to the identification of compounds with poor clinical translation.[1][2][3][4]
The screening process identified resorcinol-thiazole derivatives as a particularly potent class of inhibitors. Among these, this compound (commercially known as Thiamidol) emerged as the most effective inhibitor of human tyrosinase.[1][2][3][4][7]
Synthesis of this compound
A patented method for the synthesis of this compound involves a three-step process[8]:
-
Intermediate I Formation: Resorcinol is reacted with bromoacetic acid in the presence of a catalyst, such as boron trifluoride diethyl etherate, to generate an intermediate.
-
Intermediate II Formation: Thiourea is reacted with isobutyryl chloride to form a second intermediate.
-
Final Product Synthesis: The two intermediates are then reacted together under alkaline conditions to yield this compound.
This synthesis route is described as having a simplified process, readily available raw materials, and a high purity yield of over 99%.[8]
Mechanism of Action: Potent and Selective Tyrosinase Inhibition
This compound functions as a potent, non-competitive inhibitor of human tyrosinase.[1] Its mechanism of action lies in its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial steps in melanin synthesis. This direct inhibition of the rate-limiting enzyme of melanogenesis effectively reduces the production of melanin.[1][7][9]
A key characteristic of this compound is its high specificity for human tyrosinase. In comparative studies, it demonstrated significantly weaker inhibition of mushroom tyrosinase, highlighting the importance of using the human enzyme in screening for effective depigmenting agents.[1][2][3][4] Furthermore, in vitro studies on melanocyte cultures have shown that it reversibly inhibits melanin production, in contrast to agents like hydroquinone which can have cytotoxic effects.[2][3][4]
Signaling Pathway of Tyrosinase Inhibition
The following diagram illustrates the simplified signaling pathway of melanogenesis and the point of intervention for this compound.
Experimental Protocols
In Vitro Human Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of human tyrosinase.
Methodology:
-
Recombinant human tyrosinase is purified.
-
The enzyme is incubated with varying concentrations of the test compound (e.g., this compound).
-
The substrate, L-DOPA, is added to the mixture.
-
The rate of L-DOPA oxidation to dopaquinone is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength over time.[1]
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Melanin Production Assay in Melanocyte Culture
Objective: To assess the effect of a compound on melanin synthesis in cultured human melanocytes.
Methodology:
-
Human melanocytes are cultured in appropriate media.
-
The cells are treated with various concentrations of the test compound for a specified period.
-
Following treatment, the cells are lysed, and the melanin content is quantified. This can be done by dissolving the melanin pellet in a sodium hydroxide solution and measuring the absorbance at a specific wavelength.[1][10]
-
Cell viability assays (e.g., MTT assay) are performed in parallel to ensure that the reduction in melanin is not due to cytotoxicity.
Clinical Evaluation of Facial Hyperpigmentation
Objective: To evaluate the efficacy and safety of a topical formulation containing this compound in reducing facial hyperpigmentation.
Methodology:
-
A randomized, double-blind, vehicle-controlled study design is typically employed.[1][10]
-
Subjects with facial hyperpigmentation (e.g., melasma) are recruited.
-
Participants are randomly assigned to apply either the active formulation (containing a specific concentration of this compound, e.g., 0.2%) or a vehicle cream twice daily for a defined period (e.g., 12 weeks).[1][10]
-
Efficacy is assessed at baseline and at regular intervals (e.g., weeks 4, 8, and 12) using various methods:
-
Modified Melasma Area and Severity Index (mMASI): A clinical scoring system that evaluates the area, darkness, and homogeneity of melasma.[1]
-
Colorimetric Measurements: A colorimeter is used to measure the lightness index (L*) of both the hyperpigmented and adjacent normal skin.[11]
-
Expert and Self-Assessment: Dermatologists and subjects evaluate the improvement in hyperpigmentation.[12][13]
-
Standardized Photography: Clinical photographs are taken at each visit to visually document changes.[12][13]
-
-
Tolerability and safety are monitored throughout the study by recording any adverse events.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of Tyrosinase Inhibitors
| Compound | Human Tyrosinase IC50 (µmol/L) | Mushroom Tyrosinase IC50 (µmol/L) | Melanin Production in Melanocytes IC50 (µmol/L) |
| This compound | 1.1 [2][3][4] | 108 [2][3][4] | 0.9 [2][4] |
| Hydroquinone | > 4000 (mmol/L)[6] | - | 16.3 (irreversible)[2] |
| Kojic Acid | > 500[2][3][4] | - | - |
| Arbutin | millimolar range[2][3][4] | - | - |
Table 2: Summary of Clinical Efficacy in Hyperpigmentation
| Indication | Concentration & Dosing | Duration | Key Outcomes |
| Facial Hyperpigmentation (Melasma) | 0.2% twice daily | 12 weeks | Statistically significant reduction in mMASI scores, superior to 2% hydroquinone.[1] Visible improvement within 4 weeks.[10] |
| Post-Inflammatory Hyperpigmentation (PIH) | Regimen with this compound | 12 weeks | Significant improvement in acne-related PIH as measured by Mexameter, expert grading, and self-assessment.[12][13] Lighter suction blister-induced PIH compared to control after 2 weeks.[12][13] |
| UV-Induced Hyperpigmentation | Twice daily application | 3 weeks | Successful prevention of UVB-induced hyperpigmentation (P<0.001).[5] |
| General Hyperpigmentation | 0.1% to 0.2% twice to four times daily | 12 to 24 weeks | Statistically significant improvements in melasma, PIH, and UV-induced hyperpigmentation.[7][5] |
Clinical Development and Application
Clinical studies have consistently demonstrated the efficacy and safety of topical formulations containing this compound for the treatment of various hyperpigmentary disorders.[5] It has been shown to be effective in reducing the appearance of melasma, PIH, and preventing UV-induced hyperpigmentation.[1][5][11][12][13]
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the clinical efficacy of a topical agent for hyperpigmentation.
Safety and Tolerability
Across multiple clinical studies, this compound has been shown to be well-tolerated with a good safety profile.[14] It is considered a gentle yet effective skin-brightening agent.[9] Unlike some other depigmenting agents, it selectively targets melanocytes without harming surrounding tissues, which minimizes the risk of irritation.[9]
Conclusion
The discovery and development of this compound represent a significant advancement in the cosmetic management of hyperpigmentation. Its identification through a targeted screening of human tyrosinase has led to a highly potent and selective inhibitor with proven clinical efficacy. The comprehensive data from in vitro and in vivo studies underscore its superior performance compared to many existing ingredients. With a well-established mechanism of action, detailed clinical validation, and a favorable safety profile, this compound stands as a cornerstone ingredient for formulators and a valuable option for individuals seeking to address concerns of uneven skin tone and hyperpigmentation. Further research may continue to explore its full potential in various dermatological applications.
References
- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. [PDF] Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 5. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. escholarship.org [escholarship.org]
- 8. CN111943908A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. chenlangbio.com [chenlangbio.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound for prevention of UVB-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective reduction of post-inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido-thiazolyl-resorcinol (Thiamidol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Foundational Science of Isobutylamido Thiazolyl Resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, has emerged as a highly potent and selective inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Discovered through the screening of over 50,000 compounds, this resorcinyl-thiazole derivative demonstrates superior efficacy in reducing hyperpigmentation compared to previously established agents.[1][4][5][6] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological and cosmetic products targeting pigmentary disorders.
Introduction
Hyperpigmentation, characterized by the excessive production and deposition of melanin, is a common dermatological concern.[1] The primary driver of melanogenesis is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[1][3] Consequently, the inhibition of tyrosinase is a key strategy in the management of hyperpigmentation.[3] While numerous tyrosinase inhibitors have been identified, many exhibit limited clinical efficacy due to their development against non-human (mushroom) tyrosinase, which has significant structural differences from the human enzyme.[2][3] this compound was identified as a potent inhibitor of human tyrosinase, showing significant promise in addressing this limitation.[1][2][3]
Mechanism of Action
This compound acts as a direct, competitive, and reversible inhibitor of human tyrosinase.[2][6] Its resorcinol moiety is crucial for its inhibitory activity, interacting with the active site of the enzyme.[7] Molecular docking and dynamics simulations have revealed that the resorcinol group of Thiamidol embeds within the catalytic copper center of human tyrosinase, interacting with key histidine and phenylalanine residues.[7] This binding prevents the substrate, L-tyrosine, from accessing the active site, thereby blocking the initial steps of melanogenesis.
Signaling Pathway of Melanogenesis and Point of Inhibition
The following diagram illustrates the melanin synthesis pathway and the specific point of inhibition by this compound.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro and cellular assays. Its inhibitory activity is significantly higher against human tyrosinase compared to mushroom tyrosinase, highlighting its specificity.
Table 1: In Vitro Inhibitory Activity against Tyrosinase
| Compound | Human Tyrosinase IC50 (µM) | Mushroom Tyrosinase IC50 (µM) | Reference(s) |
| This compound | 1.1 | 108 | [6][8][9][10] |
| Hydroquinone | > 4000 | 70 | [9][10][11] |
| Arbutin | Weakly inhibits (> 500) | 8400 | [8][12] |
| Kojic Acid | > 500 | 121 | [8][9][10][12] |
| 4-Butylresorcinol | 21 | - | [11] |
Table 2: Inhibition of Melanin Production in Cellular Assays
| Compound | IC50 in Melanocyte Cultures (µM) | Reversibility | Reference(s) |
| This compound | 0.9 | Reversible | [6][9][10] |
| Hydroquinone | 16.3 | Irreversible | [6][9][10] |
Table 3: Summary of Key Clinical Study Outcomes
| Indication | Study Design | Treatment Protocol | Key Outcomes | Reference(s) |
| Mild to Moderate Melasma | Double-blind, randomized, split-face | 0.2% Thiamidol vs. 2% Hydroquinone, 12 weeks | Thiamidol showed a significantly greater reduction in mMASI scores compared to hydroquinone. | [2][13] |
| Moderate to Severe Melasma | Randomized, double-blind, vehicle-controlled | 0.2% Thiamidol, twice daily, 24 weeks | Significant improvement in melasma compared to vehicle. | [6][14] |
| Post-Inflammatory Hyperpigmentation (PIH) - Acne-induced | Vehicle-controlled, double-blind, randomized | Thiamidol-containing formulation, 12 weeks | Significant improvement in the visibility of acne-induced hyperpigmentation compared to vehicle. | [15] |
| UV-induced Hyperpigmentation | Randomized, single-blinded | Thiamidol-containing product, 3 weeks | Successful prevention of UVB-induced hyperpigmentation (P<0.001). | [16][17][18] |
| Facial Hyperpigmentation | Split-face study | Four-times daily vs. twice-daily application of Thiamidol | Four-times daily application showed significantly greater improvement. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the core experimental protocols used in the foundational studies of this compound.
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on tyrosinase activity.
Principle: The enzymatic conversion of a substrate (L-DOPA or L-tyrosine) by tyrosinase produces a colored product (dopachrome) that can be measured spectrophotometrically. A decrease in the rate of color formation in the presence of an inhibitor indicates its potency.[20]
Typical Protocol:
-
Enzyme and Substrate Preparation: A solution of human tyrosinase (recombinant) or mushroom tyrosinase is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[21] A solution of L-DOPA is also prepared in the same buffer.[21][22]
-
Assay Reaction: In a 96-well microplate, the tyrosinase solution is pre-incubated with various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 10 minutes at 25°C).[21]
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA solution. The absorbance at a specific wavelength (e.g., 475-490 nm) is measured at regular intervals using a microplate reader to determine the rate of dopachrome formation.[9][20][22]
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]
Workflow Diagram:
Cellular Melanogenesis Assay
This assay assesses the ability of a compound to inhibit melanin production in cultured melanocytes.
Principle: Melanocytes are cultured in the presence of the test compound. After a specific incubation period, the cells are lysed, and the melanin content is quantified.
Typical Protocol:
-
Cell Culture: Human melanocytes are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., several days).
-
Cell Lysis and Melanin Quantification: After treatment, the cells are washed and lysed (e.g., with NaOH). The melanin content in the lysate is measured by spectrophotometry at a wavelength of around 405 nm and normalized to the total protein content.
-
Data Analysis: The percentage of melanin inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Workflow Diagram:
Structure-Activity Relationship (SAR)
The potent and selective inhibition of human tyrosinase by this compound is attributed to specific structural features. SAR studies have revealed that both the resorcinol moiety and the thiazole ring are essential for high inhibitory activity.[23] The substituents on the 2-amino group of the thiazole ring also play a role in modulating the inhibitory potency, with variations in size and polarity influencing the interaction with the enzyme.[23]
Logical Relationship Diagram:
Conclusion
The foundational research on this compound has established it as a benchmark for the development of topical treatments for hyperpigmentation. Its high potency and selectivity for human tyrosinase, coupled with demonstrated clinical efficacy and a favorable safety profile, underscore its significance in dermatology and cosmetic science. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of melanogenesis inhibition. Continued investigation into optimal formulations and long-term efficacy will further solidify the role of this compound in the management of pigmentary disorders.
References
- 1. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 3. images-1.eucerin.com [images-1.eucerin.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural dynamics and susceptibility of this compound (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. activeconceptsllc.com [activeconceptsllc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Specific Inhibition of Human Tyrosinase by Isobutylamido Thiazolyl Resorcinol: An In-Vitro Technical Analysis
For Immediate Release
HAMBURG, Germany – December 8, 2025 – New in-vitro research provides a comprehensive technical overview of Isobutylamido thiazolyl resorcinol, a potent and highly specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin production. This document outlines the key quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science.
This compound, also known as Thiamidol, has emerged as a breakthrough molecule in the management of hyperpigmentation.[1][2] Unlike many other depigmenting agents that were initially screened against mushroom tyrosinase, this compound was identified through a high-throughput screening of 50,000 compounds against recombinant human tyrosinase, ensuring its high efficacy and specificity for the human enzyme.[3][4][5] This specificity is a critical factor, as significant differences exist between human and mushroom tyrosinases, often leading to a lack of clinical efficacy for compounds developed using the latter.[6][7]
Quantitative Analysis of In-Vitro Efficacy
The inhibitory effects of this compound on human tyrosinase and melanin production have been quantified in various in-vitro models. The following tables summarize the key findings, comparing its potency with other well-known depigmenting agents.
| Compound | Human Tyrosinase IC50 (µmol/L) | Mushroom Tyrosinase IC50 (µmol/L) | Reference |
| This compound | 1.1 | 108 | [3] |
| 4-Butylresorcinol | 21 | Not Reported | [8] |
| Kojic Acid | > 500 | Not Reported | [3] |
| Hydroquinone | > 4000 (in mmol/L) | Not Reported | [8][9] |
| Arbutin | in the millimolar range | Not Reported | [3] |
Table 1: Comparative Inhibitory Concentration (IC50) on Tyrosinase Activity. This table highlights the superior inhibitory potency of this compound on human tyrosinase compared to other commonly used agents.
| Compound | Melanin Production IC50 in Melanocyte Cultures (µmol/L) | Nature of Inhibition | Reference |
| This compound | 0.9 | Reversible | [3] |
| Hydroquinone | 16.3 (in mmol/L) | Irreversible | [3] |
Table 2: Inhibition of Melanin Production in Cultured Human Melanocytes. This table demonstrates the potent and reversible inhibition of melanin synthesis by this compound at the cellular level.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's properties, detailed experimental protocols for the key in-vitro assays are provided below.
Human Tyrosinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of human tyrosinase.
-
Principle: The assay measures the enzymatic conversion of a substrate (L-DOPA) to dopachrome by tyrosinase. The formation of dopachrome results in a color change that can be measured spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of this reaction.
-
Materials:
-
Recombinant human tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (pH 6.8-7.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the human tyrosinase enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear phase of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in Melanocyte Culture
This assay assesses the ability of a compound to reduce melanin synthesis in a cellular context.
-
Principle: The amount of melanin produced by cultured melanocytes (e.g., B16F10 melanoma cells or primary human melanocytes) after treatment with a test compound is quantified.
-
Materials:
-
Melanocyte cell line (e.g., B16F10)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., NaOH with DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed melanocytes in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellets using the lysis buffer and heat at a specific temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of 405 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Calculate the percentage of melanin content relative to untreated control cells.
-
Cell Viability (MTT) Assay
This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Melanocyte cell line
-
Cell culture medium
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with the same concentrations of the test compound as used in the melanin content assay for the same duration.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows involved in the in-vitro analysis of this compound, the following diagrams have been generated.
Conclusion
The preliminary in-vitro analysis of this compound unequivocally demonstrates its position as a leading inhibitor of human tyrosinase. Its high potency, specificity, and reversible mode of action in cellular models underscore its significant potential for the development of effective and safe treatments for hyperpigmentary disorders. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for the scientific community to build upon this foundational research. Further investigations into its long-term efficacy and safety in more complex models are warranted.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamidol: A Breakthrough Innovation in Treatment of Hyperpigmentation | Scilit [scilit.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. images-1.eucerin.com [images-1.eucerin.com]
- 6. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isobutylamido Thiazolyl Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Isobutylamido thiazolyl resorcinol, a potent inhibitor of human tyrosinase. The information is curated for researchers, scientists, and professionals involved in drug development and cosmetic science.
Core Chemical Properties
This compound, also known as Thiamidol, is a synthetic molecule that has gained significant attention for its depigmenting efficacy.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide | [3] |
| Synonyms | Thiamidol, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide | [4][5] |
| CAS Number | 1428450-95-6 | [3][6] |
| Chemical Formula | C13H14N2O3S | [3][6] |
| Molecular Weight | 278.33 g/mol | [3][6][7] |
| Physical Form | White to off-white solid | [8] |
| Melting Point | 152°C - 156°C | |
| Boiling Point | Not reported in the reviewed literature. | |
| pKa | Not reported in the reviewed literature. | |
| Solubility | In Vitro: Soluble in DMSO at 100 mg/mL (with sonication).[9] Also reported to be soluble in water and alcohol.[1] In Vivo Formulations: ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] | [1][9] |
Mechanism of Action: Tyrosinase Inhibition
This compound is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[10][11] This specificity is a key attribute, as many other depigmenting agents have been identified using mushroom tyrosinase, which does not always translate to efficacy in humans.[10]
The inhibitory activity of this compound on human tyrosinase is significant, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µmol/L.[10] In cultured melanocytes, it has been shown to inhibit melanin production with an IC50 of 0.9 µmol/L.[10]
Experimental Protocols
Synthesis of this compound
A patented method for the synthesis of this compound involves a three-step process.
Step 1: Synthesis of Intermediate I
-
Reactants: Resorcinol and bromoacetic acid.
-
Catalyst: Boron trifluoride diethyl etherate solution.
-
Procedure: Resorcinol is reacted with bromoacetic acid in the presence of the catalyst.
-
Product: Intermediate I.
Step 2: Synthesis of Intermediate II
-
Reactants: Thiourea and isobutyryl chloride.
-
Procedure: Thiourea is reacted with isobutyryl chloride.
-
Product: Intermediate II.
Step 3: Synthesis of this compound
-
Reactants: Intermediate I and Intermediate II.
-
Condition: The reaction is carried out under the action of a base.
-
Final Product: this compound.
This synthesis route is noted for its simplicity, readily available starting materials, and suitability for industrial production.
Caption: Synthesis pathway of this compound.
Human Tyrosinase Inhibition Assay
The efficacy of this compound as a tyrosinase inhibitor has been quantified using an in vitro assay with recombinant human tyrosinase.[10]
-
Enzyme Source: A truncated, His-tagged form of human tyrosinase expressed in HEK 293 cells and purified.[10]
-
Assay Principle: The L-Dopa oxidase activity of the enzyme is measured. The reaction product, L-dopaquinone, reacts with 3-methyl-2-benzothiazolinone-hydrazone (MBTH) to form a stable pink dye.[10]
-
Procedure:
Caption: Workflow for the human tyrosinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rsprs.uomosul.edu.iq [rsprs.uomosul.edu.iq]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [precision.fda.gov]
- 8. N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide | C13H14N2O3S | CID 71543007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Synthesis of Isobutylamido Thiazolyl Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a potent inhibitor of human tyrosinase, the key enzyme in melanin synthesis. This technical guide provides a comprehensive exploration of its synthesis pathway, offering detailed experimental protocols for its preparation. The document is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science. It includes a summary of quantitative data in structured tables and visual diagrams to elucidate the synthetic route and its mechanism of action in the context of melanogenesis.
Introduction
Hyperpigmentation disorders, such as melasma and age spots, are common dermatological concerns. The overproduction of melanin, the pigment responsible for skin color, is a central factor in these conditions. Tyrosinase is a rate-limiting enzyme in the complex process of melanogenesis. Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents.[1][2] this compound has emerged as a highly effective and specific inhibitor of human tyrosinase, demonstrating significant potential in the treatment of hyperpigmentation.[3] This guide details a well-documented three-step synthesis pathway for this compound, providing the necessary information for its laboratory-scale preparation.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step process as outlined in patent literature.[4] The pathway involves the preparation of two key intermediates, followed by their condensation to form the final product.
The overall synthetic scheme is as follows:
-
Step 1: Synthesis of Intermediate I (2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one) : This step involves the bromination of resorcinol with bromoacetic acid.[4]
-
Step 2: Synthesis of Intermediate II (N-Isobutyrylthiourea) : This intermediate is prepared by the reaction of thiourea with isobutyryl chloride.[4]
-
Step 3: Synthesis of this compound : The final product is obtained through a Hantzsch thiazole synthesis by reacting Intermediate I and Intermediate II.[4]
Experimental Protocols
Step 1: Synthesis of Intermediate I (2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one)
Reaction:
Caption: Synthesis of Intermediate I.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Resorcinol | 110.11 | 2220 g | 20.16 |
| Bromoacetic Acid | 138.95 | 2100 g | 15.11 |
| Boron Trifluoride Diethyl Etherate (48% solution) | 141.93 | 5500 mL | - |
Procedure:
-
To a 10 L reaction vessel, add resorcinol (2220 g), bromoacetic acid (2100 g), and 48% boron trifluoride diethyl etherate solution (5500 mL).[4]
-
Slowly heat the reaction mixture to 65 °C and maintain for 30 minutes.[4]
-
Continue heating to 75 °C and maintain until the reaction is complete, monitoring the consumption of bromoacetic acid.[4]
-
Cool the reaction mixture to room temperature and slowly add ice water.[4]
-
Stir the mixture, separate the organic phase, dry it, and concentrate under reduced pressure.[4]
-
Purify the resulting oil by column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to obtain Intermediate I as an off-white to light yellow solid.[4]
Quantitative Data:
| Parameter | Value |
| Purity | >98% |
| Yield | ~51% |
Step 2: Synthesis of Intermediate II (N-Isobutyrylthiourea)
Reaction:
Caption: Synthesis of Intermediate II.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyryl Chloride | 106.55 | 1000 g | 9.38 |
| Thiourea | 76.12 | 893 g | 11.73 |
| Toluene | - | 3 L | - |
Procedure:
-
In a reaction vessel, combine isobutyryl chloride (1000 g), thiourea (893 g), and toluene (3 L).[4]
-
Heat the mixture to 115 °C and maintain until the reaction is complete, monitoring the consumption of isobutyryl chloride.[4]
-
Cool the reaction mixture and collect the resulting solid by filtration.
-
Wash the solid with a suitable solvent and dry to obtain Intermediate II.
Step 3: Synthesis of this compound
Reaction (Hantzsch Thiazole Synthesis):
Caption: Final synthesis step.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Intermediate I | 233.05 |
| Intermediate II | 146.21 |
| Ethanol | 46.07 |
| Ethyl Acetate | 88.11 |
Procedure:
-
Dissolve Intermediate I in ethanol.[4]
-
Add Intermediate II to the solution.[4]
-
Add a suitable base to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain until the reaction is complete.[4]
-
After completion, filter the reaction solution.[4]
-
Concentrate the filtrate to dryness.[4]
-
Add ethyl acetate to the residue and stir (pulping).[4]
-
Cool the mixture and filter to obtain the crude this compound.[4]
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Purity | >99% |
| Total Yield | >29.1% |
Mechanism of Action: Tyrosinase Inhibition
This compound exerts its depigmenting effect by potently and specifically inhibiting human tyrosinase.[3][5] Tyrosinase catalyzes the initial and rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively blocks the production of melanin.
Melanogenesis Signaling Pathway and Inhibition:
Caption: Inhibition of Melanogenesis.
Quantitative Efficacy Data
The inhibitory potency of this compound against human tyrosinase has been quantified and compared to other known inhibitors.
| Compound | IC50 (Human Tyrosinase) |
| This compound | 1.1 µM [5] |
| Hydroquinone | Millimolar range[5] |
| Arbutin | Millimolar range[5] |
| Kojic Acid | >500 µM[5] |
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of this compound, a compound of significant interest for the management of hyperpigmentation. The outlined three-step synthesis is robust and scalable. The provided experimental protocols, quantitative data, and mechanistic diagrams serve as a valuable resource for researchers and professionals engaged in the development of novel dermatological and cosmetic agents. Further research may focus on optimizing reaction conditions to improve yields and exploring the synthesis of novel derivatives with enhanced efficacy and safety profiles.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 4. CN111943908A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Early-Stage Cytotoxicity Screening of Isobutylamido Thiazolyl Resorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the early-stage in vitro cytotoxicity screening of Isobutylamido thiazolyl resorcinol, a potent tyrosinase inhibitor used in cosmetic formulations for hyperpigmentation. While this compound, also known as Thiamidol, is established as a well-tolerated ingredient with a non-cytotoxic mechanism of action, this document outlines the standard methodologies that would be employed to ascertain the cytotoxicity profile of such a compound during its initial safety assessment. The guide details experimental protocols for key in vitro assays, including the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays. Furthermore, it provides illustrative templates for data presentation and includes mandatory visualizations of experimental workflows and a generalized cytotoxicity signaling pathway using the DOT language for Graphviz. This whitepaper is intended to serve as a foundational resource for researchers involved in the toxicological evaluation of cosmetic ingredients and other novel compounds in the preliminary phases of development.
Introduction to this compound
This compound is a potent inhibitor of human tyrosinase, the key enzyme in melanin production. Its primary application is in cosmetic products aimed at reducing hyperpigmentation, such as age spots and melasma. Clinical studies have demonstrated its efficacy and safety for topical use. Notably, its mechanism of action is based on the reversible inhibition of tyrosinase, which distinguishes it from compounds that may achieve similar effects through cytotoxic mechanisms. Regulatory bodies, such as China's National Medical Products Administration (NMPA), have approved its use in cosmetic products, indicating a thorough safety evaluation.
The Imperative of Early-Stage Cytotoxicity Screening
Before a new ingredient is approved for cosmetic use, it must undergo rigorous safety testing. Early-stage cytotoxicity screening is a critical initial step in this process.[1] These in vitro tests provide essential data on a compound's potential to cause cell damage or death.[2] By utilizing cell culture-based methods, researchers can gain rapid and cost-effective insights into the safety profile of a new chemical entity, thereby reducing the reliance on animal testing.[3] Common assays assess various cellular functions, including metabolic activity, membrane integrity, and lysosomal function, to provide a comprehensive overview of potential cytotoxicity.
Methodologies for In Vitro Cytotoxicity Assessment
A battery of in vitro tests is typically employed to evaluate the potential cytotoxicity of a cosmetic ingredient. The following are standard assays that would be used in the early-stage screening of a compound like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., human keratinocytes [HaCaT] or dermal fibroblasts [HDF]) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Neutral Red Uptake (NRU) Assay
The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6][7][8] Damage to the cell membrane or lysosomes prevents the uptake and retention of the dye.[6]
Experimental Protocol:
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 3 hours.
-
Dye Extraction: Remove the neutral red solution, wash the cells with phosphate-buffered saline (PBS), and add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[9]
Experimental Protocol:
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table is an illustrative template for summarizing the results of in vitro cytotoxicity screening for a test compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Publicly available, specific early-stage in vitro cytotoxicity data for this compound was not found.
Table 1: Illustrative In Vitro Cytotoxicity Profile of a Test Compound
| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) | Interpretation |
| MTT | HaCaT (Human Keratinocytes) | 24 | > 1000 | Non-cytotoxic |
| HDF (Human Dermal Fibroblasts) | 24 | > 1000 | Non-cytotoxic | |
| NRU | HaCaT (Human Keratinocytes) | 24 | > 1000 | Non-cytotoxic |
| LDH | HaCaT (Human Keratinocytes) | 24 | > 1000 | No significant membrane damage |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental processes and biological mechanisms. The following are Graphviz (DOT language) scripts for generating key diagrams relevant to cytotoxicity screening.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Generalized Signaling Pathway of Cytotoxicity.
Conclusion
The early-stage cytotoxicity screening of any new cosmetic ingredient is a fundamental component of its safety assessment. While specific in vitro cytotoxicity data for this compound is not extensively detailed in the public domain, its established use in cosmetic products and regulatory approvals underscore its favorable safety profile. The methodologies described in this guide—MTT, NRU, and LDH assays—represent the standard battery of tests that would be employed to confirm the absence of cytotoxic effects. The known mechanism of action of this compound, as a reversible tyrosinase inhibitor, is consistent with a non-cytotoxic profile. This technical guide provides researchers and drug development professionals with a robust framework for conducting and interpreting early-stage cytotoxicity screening for novel cosmetic ingredients.
References
- 1. Prediction of genotoxic potential of cosmetic ingredients by an in silico battery system consisting of a combination of an expert rule-based system and a statistics-based system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 3. iivs.org [iivs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to the Fundamental Interactions of Isobutylamido Thiazolyl Resorcinol with Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, has emerged as a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the fundamental interactions between Thiamidol and tyrosinase, with a focus on its inhibitory kinetics, molecular binding mechanisms, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are engaged in the study of melanogenesis and the development of novel tyrosinase inhibitors.
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders, such as melasma and solar lentigines. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, plays a pivotal role in initiating melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2]
This compound (Thiamidol) is a resorcinol derivative that has demonstrated exceptional inhibitory activity against human tyrosinase.[1][2] A key differentiator for Thiamidol is its high specificity for the human enzyme over the more commonly studied mushroom tyrosinase, a factor that has often limited the clinical efficacy of other inhibitors.[1] This guide delves into the core interactions of Thiamidol with tyrosinase, providing a detailed analysis of its inhibitory profile and the molecular basis for its high potency.
Quantitative Analysis of Tyrosinase Inhibition
The inhibitory efficacy of Thiamidol against tyrosinase has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, comparing its activity with other known tyrosinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) against Human and Mushroom Tyrosinase
| Compound | Human Tyrosinase (hTYR) IC50 | Mushroom Tyrosinase (mTYR) IC50 |
| This compound (Thiamidol) | 1.1 µM [1][3] | 108 µM [1][3] |
| Hydroquinone | > 4000 µM[4] | - |
| Kojic Acid | > 500 µmol/L[3] | - |
| Arbutin | Millimolar range[3] | - |
| 4-Butylresorcinol | 21 µM[4] | - |
Table 2: Kinetic Parameters for Thiamidol Inhibition of Human Tyrosinase
| Parameter | Value | Description |
| Inhibition Constant (Ki) | 0.25 µM [5] | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. |
| Inhibition Type | Competitive [2] | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |
Mechanism of Tyrosinase Inhibition
Kinetic Analysis: Competitive Inhibition
Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. The inhibition of human tyrosinase by Thiamidol has been characterized as competitive.[2] This mode of inhibition is typically visualized using a Lineweaver-Burk plot, which graphically represents the relationship between the substrate concentration and the reaction velocity.
In the presence of a competitive inhibitor like Thiamidol, the apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. This is because a higher substrate concentration is required to outcompete the inhibitor for binding to the enzyme's active site. Conversely, the maximum velocity (Vmax) of the reaction remains unchanged, as at saturating substrate concentrations, the effect of the inhibitor is overcome.
Molecular Docking and Binding Interactions
Molecular docking studies have provided valuable insights into the specific interactions between Thiamidol and the active site of human tyrosinase. These in silico models reveal that the resorcinol moiety of Thiamidol plays a crucial role in its inhibitory activity.
The Thiamidol molecule fits into the active site pocket of human tyrosinase, where its resorcinol ring is positioned near the catalytic copper ions. The binding is stabilized by a network of interactions with key amino acid residues. While a precise, experimentally determined crystal structure of the human tyrosinase-Thiamidol complex is not yet available, homology models and docking simulations consistently highlight the importance of specific residues in the binding pocket.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
The following protocol outlines a typical method for determining the inhibitory activity of Thiamidol against human tyrosinase.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. images-1.eucerin.com [images-1.eucerin.com]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, as a potent inhibitor of human tyrosinase for research and development in the fields of dermatology and cosmetology.
Introduction
This compound is a highly effective and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its potent inhibitory activity makes it a valuable tool for studying melanogenesis and a promising active ingredient for addressing hyperpigmentation.[4][5][6] Unlike many other tyrosinase inhibitors that show high efficacy on mushroom tyrosinase but limited activity on the human enzyme, this compound was identified through screening a large compound library against recombinant human tyrosinase, ensuring its relevance for human applications.[1][2][6]
Data Presentation: In Vitro Inhibition of Tyrosinase and Melanin Production
The inhibitory efficacy of this compound has been quantified in various assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) values against human and mushroom tyrosinase, as well as its effect on melanin production in cell culture.
| Target | Inhibitor | IC50 (µmol/L) | Reference |
| Human Tyrosinase | This compound (Thiamidol) | 1.1 | [1][2][7] |
| Mushroom Tyrosinase | This compound (Thiamidol) | 108 | [1][2][7] |
| Melanin Production in Melanocyte Cultures | This compound (Thiamidol) | 0.9 | [1][2] |
| Human Tyrosinase | 4-Butylresorcinol | 21 | [7] |
| Mushroom Tyrosinase | 4-Butylresorcinol | 0.6 | [7] |
| Human Tyrosinase | Kojic Acid | >500 | [1][7] |
| Mushroom Tyrosinase | Kojic Acid | 6.0 | [7] |
| Human Tyrosinase | Hydroquinone | >4,000 | [7] |
| Melanin Production in Melanocyte Cultures | Hydroquinone | 16,300 | [1][2] |
| Human Tyrosinase | Arbutin | >4,000 | [7] |
Experimental Protocols
This section provides a detailed methodology for an in vitro tyrosinase inhibition assay using this compound.
Protocol: In Vitro Human Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the L-DOPA oxidase activity of human tyrosinase.[1]
1. Materials and Reagents:
-
Recombinant Human Tyrosinase (catalytic domain)
-
This compound (Thiamidol)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
3-methyl-2-benzothiazolinone-hydrazone (MBTH)
-
Sodium Phosphate Buffer (50 µM, pH 7.0)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
-
Incubator set to 40°C
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of recombinant human tyrosinase in sodium phosphate buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.
-
Substrate Solution: Prepare a 1 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in sodium phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
MBTH Solution: Prepare a solution of MBTH in the assay buffer.
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in the specified order:
-
Sodium Phosphate Buffer (to bring the final volume to 200 µL)
-
Inhibitor working solution (or vehicle control - buffer with the same percentage of DMSO)
-
Enzyme solution
-
-
Pre-incubate the plate at 40°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Immediately add the MBTH solution to each well. The reaction product, L-dopaquinone, will react with MBTH to form a stable pink dye.[1]
-
Monitor the increase in absorbance at 490 nm over time using a microplate reader at 40°C.[1]
4. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
Signaling Pathway of Melanogenesis Inhibition
Caption: Inhibition of the melanogenesis pathway by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. researchgate.net [researchgate.net]
- 3. images-1.eucerin.com [images-1.eucerin.com]
- 4. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Tyrosinase Inhibition by Thiamidol Results in Significant Improvement of Mild to Moderate Melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thedermatologyauthority.com [thedermatologyauthority.com]
Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in Pigmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation, a common dermatological concern, results from the overproduction and uneven distribution of melanin.[1] The key regulatory enzyme in melanin synthesis (melanogenesis) is tyrosinase.[1][2] Isobutylamido thiazolyl resorcinol, also known as Thiamidol, has emerged as a highly potent and specific inhibitor of human tyrosinase, making it a valuable compound for in vitro studies of pigmentation and the development of novel depigmenting agents.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture-based pigmentation studies. The methodologies cover the culture of relevant cell models, assessment of tyrosinase activity, and quantification of melanin content.
Mechanism of Action
This compound acts as a direct and reversible inhibitor of human tyrosinase, the rate-limiting enzyme in the melanogenesis cascade.[2][3] By blocking the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting melanin synthesis.[4][5] Its high specificity for human tyrosinase over mushroom tyrosinase underscores its suitability for clinically relevant research.[2][3]
Quantitative Data Summary
The inhibitory efficacy of this compound against tyrosinase and melanin production has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative overview with other known depigmenting agents.
Table 1: Inhibitory Activity (IC50) of this compound and Other Compounds on Tyrosinase
| Compound | Target Enzyme | IC50 Value | Reference(s) |
| This compound (Thiamidol) | Human Tyrosinase | 1.1 µmol/L | [2][3] |
| This compound (Thiamidol) | Mushroom Tyrosinase | 108 µmol/L | [2][3] |
| Hydroquinone | Human Tyrosinase | Millimolar (mM) range | [2] |
| Arbutin | Human Tyrosinase | Millimolar (mM) range | [2] |
| Kojic Acid | Human Tyrosinase | > 500 µmol/L | [2] |
Table 2: Inhibitory Activity (IC50) of this compound on Melanin Production in Melanocyte Cultures
| Compound | Cell Model | IC50 Value | Notes | Reference(s) |
| This compound (Thiamidol) | Melanocyte Cultures | 0.9 µmol/L | Reversible Inhibition | [2][3] |
| Hydroquinone | Melanocyte Cultures | 16.3 µmol/L | Irreversible Inhibition | [3] |
Experimental Protocols
Cell Culture Models for Pigmentation Studies
The choice of cell model is critical for obtaining relevant data in pigmentation research. Primary human epidermal melanocytes (HEM) are the most physiologically relevant model, though immortalized cell lines and melanoma cell lines are also widely used.
-
Primary Human Epidermal Melanocytes (HEM): These cells are isolated from human skin and provide the most accurate in vitro representation of melanocyte biology.[5] They require specialized media and are typically cultured to 80-90% confluency before passaging.
-
Immortalized Human Melanocyte Cell Lines: These cell lines, such as hTERT-immortalized neonatal melanocytes, offer a longer lifespan than primary cells while retaining key melanogenic functions, providing a more robust model for extensive studies.
-
B16-F10 Mouse Melanoma Cells: This is a commonly used and well-characterized cell line for initial screening of depigmenting agents due to its high melanin production.[6][7] It's important to note that pigment synthesis in B16-F10 cells can be sensitive to culture conditions, and switching to a DMEM medium can enhance melanin production for experimental purposes.[8][9][10]
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed primary human melanocytes or B16-F10 cells in appropriate culture flasks or plates at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration). Incubate the cells for the desired period (e.g., 48-72 hours).
References
- 1. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 2. med.upenn.edu [med.upenn.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Primary culture of human face skin melanocytes for the study of hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic Human Skin Cultures Incorporating Primary Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B16-F10 Cells [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in Topical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, is a potent and highly specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its targeted action on the root cause of hyperpigmentation makes it a valuable compound for research into various skin pigmentation disorders, including melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines.[1][3][4][5] These application notes provide detailed protocols for the preparation of topical formulations of this compound for research purposes, along with methodologies for evaluating its efficacy and mechanism of action in both in vitro and in vivo models.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of human tyrosinase.[6][7] By binding to the active site of the enzyme, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting the melanin production pathway.[1][2] A key advantage of this compound is its high specificity for human tyrosinase, showing significantly greater potency against the human enzyme compared to mushroom tyrosinase, which has been a common but less clinically relevant model for screening other inhibitors.[6][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against human tyrosinase in comparison to other common tyrosinase inhibitors, as well as a synopsis of clinical study findings.
Table 1: Comparative Inhibitory Activity against Human Tyrosinase
| Compound | IC50 (μmol/L) | Notes |
| This compound (Thiamidol) | 1.1 | Highly potent and specific inhibitor of human tyrosinase. [7][9][10] |
| Hydroquinone | > 4000 | Weak inhibitor of human tyrosinase.[9][10] |
| Kojic Acid | > 500 | Weak inhibitor of human tyrosinase.[2][7][10] |
| Arbutin | > 500 | Weak inhibitor of human tyrosinase.[7][10] |
| 4-Butylresorcinol | 21 | Potent inhibitor, but less so than Thiamidol. |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data is compiled for comparative purposes and may vary based on experimental conditions.
Table 2: Summary of Clinical Study Data for Topical this compound
| Indication | Concentration | Application Frequency | Duration | Key Outcomes |
| Facial Hyperpigmentation (Melasma) | 0.2% | Twice daily | 12 weeks | Statistically significant reduction in mMASI scores, outperforming 2% hydroquinone in some studies.[6] |
| Post-Inflammatory Hyperpigmentation (PIH) | 0.1% - 0.2% | Twice to four times daily | 12-24 weeks | Significant improvement in PIH, with visible results as early as 2 weeks.[1][4][11] |
| UV-Induced Hyperpigmentation | Not specified | Twice daily | 3 weeks (preventative) | Statistically significant prevention of UVB-induced hyperpigmentation (P<0.001).[4][12][13] |
| Solar Lentigines (Age Spots) | 0.2% | Twice daily | 12 weeks | Significant reduction in the appearance of age spots.[11] |
Experimental Protocols
Preparation of a Basic Topical Formulation (Oil-in-Water Emulsion)
This protocol describes the preparation of a simple oil-in-water emulsion suitable for preclinical research.
Materials:
-
This compound powder
-
Cetearyl alcohol
-
Glyceryl stearate
-
Caprylic/capric triglyceride
-
Glycerin
-
Xanthan gum
-
Phenoxyethanol (as a preservative)
-
Citric acid (for pH adjustment)
-
Purified water
Procedure:
-
Oil Phase: In a heat-resistant beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Aqueous Phase: In a separate beaker, disperse xanthan gum in glycerin to form a slurry. Add purified water and heat to 70-75°C with stirring until the xanthan gum is fully hydrated.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to below 40°C with gentle stirring.
-
Active Ingredient Incorporation: Dissolve the this compound powder in a small amount of a suitable solvent (e.g., ethanol or propylene glycol) and add it to the cooled emulsion with gentle mixing until uniform. The final concentration should be between 0.1% and 0.2% for efficacy studies.
-
Final Steps: Add the preservative (phenoxyethanol). Adjust the pH to between 5.5 and 6.5 using citric acid.
Stability Testing:
-
Physical Stability: Store the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for any changes in color, odor, viscosity, and phase separation over a period of 3 months.
-
Chemical Stability: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound at various time points to assess its degradation.
In Vitro Human Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of human tyrosinase.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, various concentrations of the this compound solution, and the human tyrosinase enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
1 N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Seed B16F10 cells in a 12-well plate and incubate for 24 hours.
-
Treat the cells with fresh media containing various concentrations of this compound and α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH with 10% DMSO and heating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford).
-
Compare the melanin content of treated cells to that of untreated controls.
In Vivo Efficacy Evaluation in a Hyperpigmentation Model
This protocol outlines a general procedure for assessing the efficacy of a topical this compound formulation in a research setting.
Model:
-
UVB-induced hyperpigmentation in animal models (e.g., guinea pigs) or human volunteers.
Procedure:
-
Baseline Measurements: Before treatment, measure the baseline skin pigmentation in the selected areas using a chromameter (measuring Lab* values) and a Mexameter® (measuring melanin and erythema indices). Standardized digital photography should also be taken.
-
Induction of Hyperpigmentation: Expose the designated skin areas to a controlled dose of UVB radiation to induce hyperpigmentation.
-
Treatment: Apply the topical formulation containing this compound (e.g., 0.2%) and a vehicle control to the respective hyperpigmented areas twice daily for a predefined period (e.g., 12 weeks).
-
Evaluation: At regular intervals (e.g., weeks 2, 4, 8, and 12), repeat the measurements taken at baseline (chromameter, Mexameter®, photography).
-
Clinical Scoring: For human studies, use standardized scoring systems like the Melasma Area and Severity Index (MASI) or a visual analog scale (VAS) to assess the improvement in hyperpigmentation.
-
Data Analysis: Compare the changes in pigmentation parameters and clinical scores between the treated and control groups to determine the efficacy of the formulation.
Visualizations
Melanogenesis Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the melanogenesis pathway by this compound.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. images-1.eucerin.com [images-1.eucerin.com]
- 4. Pilot Clinical Safety and Efficacy Evaluation of a Topical 3% Tranexamic Acid Cream and Serum Protocol for Managing Facial Hyperpigmentation in Caucasian Patients | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. benchchem.com [benchchem.com]
- 11. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound for prevention of UVB-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isobutylamido Thiazolyl Resorcinol using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a potent inhibitor of human tyrosinase, the key enzyme in melanin production. Its efficacy in reducing hyperpigmentation has led to its widespread use in cosmetic and dermatological products. Accurate and precise quantification of this active ingredient in final formulations is critical for quality control, stability testing, and ensuring product efficacy.
This document provides a detailed protocol for the quantitative analysis of this compound in a cosmetic cream matrix using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. While a specific validated method for this novel compound is not widely published, the following protocol is based on established methods for similar resorcinol derivatives and adheres to the principles of analytical method validation outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Proposed HPLC Analysis Method
This method is designed for the separation and quantification of this compound from a semi-solid cosmetic matrix.
Chromatographic Conditions
A summary of the proposed HPLC instrument conditions is provided in Table 1. A C18 column is chosen for the separation of this moderately non-polar analyte. The mobile phase, consisting of an acetonitrile and phosphate buffer gradient, ensures efficient elution and a sharp peak shape. Detection is set at 280 nm, a common wavelength for resorcinol derivatives.[5][6]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
| Table 1: Proposed HPLC Chromatographic Conditions |
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm Syringe filters (PTFE or Nylon)
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation Protocol (from Cream Matrix)
Effective extraction of the analyte from the complex cream matrix is crucial for accurate analysis.[7][8][9][10]
-
Weighing: Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Dispersion & Extraction: Add 20 mL of methanol to the tube. Vortex for 5 minutes to disperse the cream and dissolve the analyte.
-
Precipitation of Excipients: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction. Then, centrifuge the sample at 5000 rpm for 10 minutes to precipitate insoluble excipients.
-
Dilution: Carefully transfer the supernatant to a 50 mL volumetric flask. Dilute to volume with the mobile phase. The final concentration should fall within the calibration curve range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Protocol
The proposed analytical method must be validated to ensure it is fit for its intended purpose.[1][2][3][11] The validation should be performed according to ICH Q2(R2) guidelines and include the following parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by injecting a placebo (cream base without the active ingredient), the standard solution, and the sample solution to ensure no interfering peaks are present at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Inject the prepared calibration standards (5-150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is determined by recovery studies. A known amount of the analyte is added to a placebo matrix and the recovery is calculated.
-
Spike a placebo cream base at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each level in triplicate using the sample preparation protocol.
-
Calculate the percentage recovery for each sample.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results at both levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Example Quantitative Data
The following tables present illustrative data that would be expected from a successful method validation study.
| Parameter | Acceptance Criterion | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 150 |
| LOD (µg/mL) | Report Value | 0.52 |
| LOQ (µg/mL) | Report Value | 1.58 |
| Table 2: Example Linearity and Sensitivity Data |
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5% | 1.1% | Recovery: 98.0-102.0% |
| 100% | 100.8% | 0.9% | RSD ≤ 2.0% |
| 120% | 101.2% | 0.8% | |
| Table 3: Example Accuracy Data |
| Precision Level | Mean Assay (%) | RSD (%) | Acceptance Criterion |
| Repeatability (n=6) | 100.3% | 0.75% | RSD ≤ 2.0% |
| Intermediate (n=6) | 100.9% | 1.22% | RSD ≤ 2.0% |
| Table 4: Example Precision Data |
Visualized Protocols
HPLC Analysis Workflow
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Caption: Workflow for HPLC quantification of this compound.
Method Validation Relationships
This diagram illustrates the logical connection between the core parameters of analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. terrificscience.org [terrificscience.org]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. sartorius.com [sartorius.com]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Assessing the In Vitro Skin Lightening Efficacy of Isobutylamido Thiazolyl Resorcinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4][5][6][7] Its efficacy in reducing hyperpigmentation has been demonstrated in clinical settings.[3][4][5] These application notes provide detailed in vitro protocols to assess the skin lightening efficacy of this compound, offering a robust framework for research and development in the field of dermatology and cosmetology.
The primary mechanism of action of this compound is the direct inhibition of tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, crucial steps in the melanogenesis pathway.[1][2][3] In vitro studies have shown it to be a more potent inhibitor of human tyrosinase than many other well-known lightening agents.[4][6]
Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the in vitro skin lightening efficacy of this compound.
Caption: Experimental workflow for in vitro assessment of skin lightening agents.
Signaling Pathway of Melanogenesis Inhibition
The diagram below illustrates the simplified signaling pathway of melanogenesis and the point of inhibition by this compound.
Caption: Inhibition of tyrosinase by this compound.
Experimental Protocols
Cell-Free Tyrosinase Activity Assay
This assay assesses the direct inhibitory effect of this compound on tyrosinase activity. Mushroom tyrosinase is commonly used for initial screening, but human tyrosinase is preferred for higher relevance.[6][8][9][10]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475-490 nm at time zero and then every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is proportional to tyrosinase activity. Calculate the percentage of inhibition for each concentration.
B16F10 Murine Melanoma Cell Culture and Cytotoxicity Assay
Prior to efficacy testing, it is crucial to determine the non-toxic concentrations of this compound on the cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Cellular Tyrosinase Activity Assay
This assay measures the effect of this compound on tyrosinase activity within the cellular environment.[11][12]
Materials:
-
B16F10 cells cultured in a 6-well plate
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA solution
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere for 24 hours.
-
Treat the cells with non-toxic concentrations of this compound in the presence or absence of α-MSH for 48-72 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.
-
Measure the absorbance at 475 nm over time. The tyrosinase activity is normalized to the total protein content.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.[13][14][15][16]
Materials:
-
B16F10 cells cultured in a 6-well plate
-
α-MSH
-
1 M NaOH with 10% DMSO
Procedure:
-
Seed and treat B16F10 cells as described in the cellular tyrosinase activity assay.
-
After treatment, wash the cells with PBS and harvest the cell pellets.
-
Dissolve the cell pellets in 1 M NaOH with 10% DMSO by heating at 80°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm. The melanin content is normalized to the cell number or total protein content.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Cell-Free Tyrosinase Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| Kojic Acid (Positive Control) | 10 | ||
| 50 | |||
| 100 |
Table 2: B16F10 Cell Viability (MTT Assay)
| Compound | Concentration (µM) | % Viability (Mean ± SD) |
| This compound | 1 | |
| 10 | ||
| 50 | ||
| 100 | ||
| Vehicle Control | - | 100 |
Table 3: Cellular Tyrosinase Activity and Melanin Content in B16F10 Cells
| Treatment | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
| Control (Vehicle) | 100 | 100 |
| α-MSH (100 nM) | ||
| α-MSH + this compound (1 µM) | ||
| α-MSH + this compound (10 µM) | ||
| α-MSH + Kojic Acid (100 µM) |
Advanced In Vitro Models: 3D Reconstructed Human Epidermis (RHE)
For a more physiologically relevant assessment, 3D RHE models containing both keratinocytes and melanocytes can be employed.[17][18][19][20][21] These models mimic the architecture of the human epidermis and allow for the evaluation of topical formulations.
Protocol Outline:
-
Culture commercially available or in-house developed 3D RHE models.
-
Apply a topical formulation containing this compound to the surface of the RHE.
-
Induce melanogenesis using stimuli such as UV radiation or α-MSH.
-
After the treatment period, assess the pigmentation of the RHE models visually and through colorimetric measurements.
-
For quantitative analysis, perform histological staining (e.g., Fontana-Masson) to visualize melanin distribution and quantify melanin content from tissue lysates.
This advanced model provides valuable insights into the efficacy of this compound in a tissue-like context, bridging the gap between cell-based assays and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for prevention of UVB‐induced hyperpigmentation [ouci.dntb.gov.ua]
- 3. escholarship.org [escholarship.org]
- 4. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. This compound for prevention of UVB-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.2. In Vitro Tyrosinase Inhibitory Assay [bio-protocol.org]
- 9. 4.3. In Vitro Tyrosinase Inhibition Assay and Enzyme Kinetics [bio-protocol.org]
- 10. pepolska.pl [pepolska.pl]
- 11. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 12. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. straticell.com [straticell.com]
- 18. Development of a 3D pigmented skin model to evaluate RNAi-induced depigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3D Artificial Skin Platform for Investigating Pregnancy-Related Skin Pigmentation [mdpi.com]
- 21. Predictive pigmented reconstructed skin including human melanocytes of various phototypes [labskincreations.com]
Application Notes & Protocols: Isobutylamido Thiazolyl Resorcinol (Thiamidol) in 3D Skin Models for Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation, the excessive production of melanin, is a common dermatological concern.[1][2] The development of effective and safe depigmenting agents is a key focus in both the cosmetic and pharmaceutical industries. Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, has emerged as a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanogenesis.[1][3][4] Unlike many other inhibitors identified using mushroom tyrosinase, Thiamidol was discovered through screening against recombinant human tyrosinase, leading to superior clinical efficacy.[2][3][5]
Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE), offer a physiologically relevant in vitro platform for studying skin pigmentation and evaluating the efficacy of topical agents.[6][7] These models, which co-culture human keratinocytes and melanocytes, mimic the architecture and cellular interactions of the native epidermis, providing a robust, animal-free alternative for screening and mechanistic studies.[6][7]
These application notes provide detailed protocols for utilizing Thiamidol in 3D skin models to assess its efficacy in reducing hyperpigmentation.
Mechanism of Action: Tyrosinase Inhibition
Melanin synthesis (melanogenesis) occurs within melanosomes in melanocytes. The process is initiated and regulated by the enzyme tyrosinase.[2][3] Tyrosinase catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] Dopaquinone is then converted through a series of reactions into melanin, which is transferred to surrounding keratinocytes, resulting in skin pigmentation.[6]
Thiamidol acts as a direct and reversible inhibitor of human tyrosinase.[3][9] By binding to the enzyme's active site, it effectively blocks the melanin production pathway at its origin, leading to a reduction in hyperpigmentation.[10][11]
Quantitative Data Summary
The potency of Thiamidol has been quantified through various in vitro assays and compared with other known depigmenting agents.
Table 1: In Vitro Efficacy of Thiamidol and Other Tyrosinase Inhibitors
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Thiamidol | Human Tyrosinase | 1.1 µmol/L | [3][5] |
| Thiamidol | Mushroom Tyrosinase | 108 µmol/L | [3][5] |
| Thiamidol (in melanocytes) | Melanin Production | 0.9 µmol/L | [3][5] |
| Hydroquinone | Human Tyrosinase | > 4000 µmol/L (mM range) | [3][5] |
| Arbutin | Human Tyrosinase | > 4000 µmol/L (mM range) | [3][5] |
| Kojic Acid | Human Tyrosinase | > 500 µmol/L | [3][5] |
| 4-Butylresorcinol | Human Tyrosinase | 21 µmol/L |[3] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative Efficacy Data in a 3D Pigmented Skin Model
| Treatment Group | Melanin Content (% of Control) | Fontana-Masson Staining (Qualitative) |
|---|---|---|
| Vehicle Control | 100% ± 8.5% | Strong, dense melanin deposits |
| Thiamidol (0.1%) | 45% ± 5.2% | Significantly reduced melanin deposits |
| Kojic Acid (1.0%) | 78% ± 6.9% | Moderate reduction in melanin |
(Note: Data in Table 2 is illustrative, based on expected outcomes from published efficacy data.)
Experimental Workflow and Protocols
The following diagram and protocols outline the process for evaluating the efficacy of Thiamidol on hyperpigmentation in a 3D reconstructed human epidermis model.
Protocol 1: Evaluation in a Pigmented Reconstructed Human Epidermis (RHE) Model
This protocol describes the generation of a pigmented RHE model and treatment with Thiamidol.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Primary Human Epidermal Melanocytes (HEM)
-
Dermal substrate (e.g., collagen gel, de-epidermized dermis)
-
Cell culture inserts (e.g., 0.4 µm pore size)
-
Keratinocyte growth medium (e.g., KGM-Gold)
-
Melanocyte growth medium (e.g., 254CF)
-
Stratification/differentiation medium
-
Thiamidol stock solution (in a suitable vehicle like DMSO or ethanol)
-
Vehicle control and positive control (e.g., Kojic Acid)
Methodology:
-
Cell Culture Preparation: Culture HEK and HEM separately according to supplier instructions.
-
Model Construction: a. Pre-warm all media and substrates to 37°C. b. Prepare a co-culture of HEK and HEM at a physiological ratio (e.g., 10:1).[7] c. Seed the cell suspension onto the dermal substrate within the cell culture insert. d. Culture submerged for 2-4 days until confluence is reached.
-
Induction of Pigmentation & Stratification: a. Lift the culture insert to the air-liquid interface (ALI) by lowering the medium level to the bottom of the insert. b. Switch to stratification medium. To enhance pigmentation, the medium can be supplemented with stimuli such as tyrosine (0.1-0.25 mM) and ammonium chloride (2-5 mM).[6] c. Culture at the ALI for 10-14 days, changing the medium every 2-3 days, to allow for full epidermal differentiation and pigmentation.[7]
-
Topical Application of Thiamidol: a. Prepare test formulations of Thiamidol (e.g., 0.1% - 0.2% w/v) in a suitable vehicle.[1] b. Apply a small, defined volume (e.g., 2-5 µL) of the Thiamidol formulation, vehicle control, or positive control topically onto the surface of the RHE. c. Repeat the application daily or every other day for a period of 7-14 days.
-
Harvesting: a. At the end of the treatment period, harvest the RHE models. b. Rinse the surface gently with phosphate-buffered saline (PBS). c. The model can be divided for different analyses: one part for melanin quantification and the other fixed for histology.
Protocol 2: Melanin Content Quantification Assay
This protocol details the extraction and measurement of melanin from RHE tissues.[6][12]
Materials:
-
Harvested RHE tissue
-
Lysis Buffer: 1 M NaOH with 10% DMSO
-
Synthetic melanin standard (for standard curve)
-
Microplate reader
-
Homogenizer or sonicator
Methodology:
-
Sample Preparation: a. Place the harvested RHE tissue into a microcentrifuge tube. b. Add 250 µL of Lysis Buffer. c. Homogenize or sonicate the tissue to ensure complete disruption.[12]
-
Melanin Solubilization: a. Incubate the lysate at a high temperature (e.g., 95°C) for 1 hour to dissolve the melanin granules.[6] b. Centrifuge the lysate briefly to pellet any insoluble debris.
-
Absorbance Measurement: a. Transfer 200 µL of the supernatant (the solubilized melanin) to a 96-well plate. b. Read the absorbance at 470-490 nm using a microplate reader.[6][12]
-
Quantification: a. Prepare a standard curve using synthetic melanin dissolved in the Lysis Buffer. b. Calculate the melanin concentration in the samples by interpolating from the standard curve.[6] c. Normalize the melanin content to the total protein content of the tissue lysate if desired.
Protocol 3: In Vitro Human Tyrosinase (L-DOPA Oxidase) Inhibition Assay
This protocol assesses the direct inhibitory effect of Thiamidol on recombinant human tyrosinase activity.[5]
Materials:
-
Recombinant human tyrosinase
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
Substrate: L-DOPA
-
MBTH (3-methyl-2-benzothiazolinone-hydrazone)
-
Thiamidol and other test inhibitors
-
Microplate reader
Methodology:
-
Reaction Setup: a. In a 96-well plate, add the Assay Buffer. b. Add various concentrations of Thiamidol or other test inhibitors. c. Add recombinant human tyrosinase enzyme and incubate for 5-10 minutes at 40°C.
-
Initiate Reaction: a. Add L-DOPA and MBTH to initiate the reaction. The reaction product, dopaquinone, reacts with MBTH to form a stable pink-colored product.[5]
-
Kinetic Measurement: a. Immediately place the plate in a microplate reader pre-heated to 40°C. b. Monitor the increase in absorbance at 490 nm over time.[5]
-
Data Analysis: a. Calculate the rate of reaction (V) for each inhibitor concentration. b. Plot the percentage of inhibition against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound (Thiamidol) is a highly effective and specific inhibitor of human tyrosinase, making it a leading candidate for treating hyperpigmentation.[1][13] The use of 3D pigmented skin models provides a crucial and physiologically relevant tool for pre-clinical evaluation of its efficacy. The protocols outlined here offer a comprehensive framework for researchers to assess the depigmenting activity of Thiamidol, quantify its effects on melanin production, and confirm its mechanism of action in a system that closely mimics human skin.
References
- 1. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. images-1.eucerin.com [images-1.eucerin.com]
- 3. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 4. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. skin.dermsquared.com [skin.dermsquared.com]
- 6. A 2D and 3D melanogenesis model with human primary cells induced by tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin Transfer in Human 3D Skin Equivalents Generated Exclusively from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinikally.com [clinikally.com]
- 11. int.eucerin.com [int.eucerin.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in UV-Induced Pigmentation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutylamido Thiazolyl Resorcinol, commonly known as Thiamidol, is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This characteristic makes it a subject of significant interest for the development of topical treatments for hyperpigmentation disorders, including those induced by ultraviolet (UV) radiation.[3][4] These application notes provide a comprehensive overview of the use of this compound in various in vitro models of UV-induced pigmentation, complete with detailed experimental protocols and comparative data to guide researchers in their studies.
The primary mechanism of action of this compound lies in its direct and reversible inhibition of human tyrosinase, thereby reducing the production of melanin.[2][5] Its high efficacy and specificity for the human enzyme distinguish it from many other commercially available tyrosinase inhibitors, which often show limited clinical efficacy due to being identified using mushroom tyrosinase.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting human tyrosinase and melanin production, with comparisons to other known depigmenting agents.
Table 1: Comparative Inhibitory Activity (IC50) against Human Tyrosinase
| Compound | Human Tyrosinase (hTYR) IC50 | Mushroom Tyrosinase (mTYR) IC50 | Reference |
| This compound (Thiamidol) | 1.1 µmol/L | 108 µmol/L | [2] |
| 4-Butylresorcinol | 21 µmol/L | Not Reported | [1] |
| Kojic Acid | >500 µmol/L | - | [2] |
| Arbutin | >4000 µmol/L | - | [1] |
| Hydroquinone | >4000 µmol/L | - | [1] |
Table 2: Inhibition of Melanin Production in In Vitro Models
| Compound | Model System | IC50 for Melanin Production | Reference |
| This compound (Thiamidol) | Melanocyte Cultures | 0.9 µmol/L | [2] |
| This compound (Thiamidol) | MelanoDerm™ Skin Model | ~100% reduction | [6] |
| Hydroquinone | Melanocyte Cultures | 16.3 µmol/L (irreversible) | [2] |
| Kojic Acid | MelanoDerm™ Skin Model | Lower efficacy than Thiamidol | [6] |
| Arbutin | MelanoDerm™ Skin Model | Lower efficacy than Thiamidol | [6] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in UV-induced pigmentation models.
Human Tyrosinase Inhibition Assay (In Chemico)
This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of human tyrosinase.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Solutions:
-
Dissolve recombinant human tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 1 mM L-DOPA solution in phosphate buffer.
-
Dissolve this compound and other test compounds in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations (e.g., 0.1 to 100 µM), ensuring the final DMSO concentration in the assay is below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the human tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 490 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of tyrosinase activity).
-
Cellular Melanin Content Assay in UV-Irradiated Melanocytes
This protocol measures the effect of this compound on melanin production in cultured human melanocytes following UV irradiation.
Materials:
-
Human epidermal melanocytes
-
Melanocyte growth medium
-
Phosphate-buffered saline (PBS)
-
UVB light source
-
Lysis buffer (e.g., 1 M NaOH with 10% DMSO)
-
This compound
-
96-well plate
-
Spectrophotometer
Protocol:
-
Cell Culture and Treatment:
-
Culture human melanocytes in a 96-well plate until they reach 70-80% confluency.
-
Wash the cells with PBS and then expose them to a specific dose of UVB radiation (e.g., 30-50 mJ/cm²) to induce melanogenesis.
-
After irradiation, replace the PBS with fresh melanocyte growth medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for 72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating at 80°C for 1-2 hours.
-
-
Quantification:
-
Measure the absorbance of the lysate at 490 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin of known concentrations to quantify the melanin content in each sample.
-
Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.
-
-
Data Analysis:
-
Calculate the percentage of melanin reduction in treated cells compared to the vehicle-treated, UV-irradiated control cells.
-
Efficacy Evaluation in 3D Reconstructed Human Epidermis (RHE) Model (e.g., MelanoDerm™)
This protocol assesses the depigmenting effect of this compound on a 3D skin model that mimics the human epidermis.
Materials:
-
Reconstructed Human Epidermis model with melanocytes (e.g., MelanoDerm™ from MatTek)
-
Assay medium provided by the manufacturer
-
This compound formulation (and controls, e.g., Kojic Acid)
-
UVB light source
-
MTT assay kit for cell viability
-
Reagents for melanin extraction (e.g., Solvable™)
-
Spectrophotometer
Protocol:
-
Model Acclimation and Treatment:
-
Upon receipt, acclimate the 3D skin models in assay medium according to the manufacturer's instructions.
-
Topically apply a defined amount (e.g., 2 mg/cm²) of the this compound formulation, a positive control (e.g., 2% Kojic Acid), and a vehicle control to the surface of the tissues.
-
Repeat the application every 48 hours for a period of 14 days.
-
-
UVB Irradiation (Optional Induction):
-
To model UV-induced pigmentation, the tissues can be exposed to a sub-erythemal dose of UVB radiation (e.g., 50-100 mJ/cm²) at specific time points during the treatment period (e.g., days 2, 5, and 8).
-
-
Endpoint Analysis:
-
Visual Assessment: Document the color of the tissues using a colorimeter or standardized photography at regular intervals.
-
Cell Viability (MTT Assay): At the end of the treatment period, assess the cytotoxicity of the test compound by performing an MTT assay according to the manufacturer's protocol.
-
Melanin Quantification:
-
Lyse the tissues using a solubilizing agent (e.g., Solvable™).
-
Heat the lysates to dissolve the melanin.
-
Measure the absorbance of the dissolved melanin at 490 nm.
-
Quantify the melanin content using a standard curve generated with synthetic melanin.
-
-
-
Data Analysis:
-
Compare the melanin content and visual pigmentation of the this compound-treated tissues to the vehicle-treated and positive control-treated tissues. Calculate the percentage of melanin reduction.
-
Visualizations
Signaling Pathway of Melanogenesis and Inhibition by this compound
Caption: UV-induced melanogenesis pathway and the inhibitory action of this compound on tyrosinase.
Experimental Workflow for Evaluating Depigmenting Agents in a 3D RHE Model
Caption: Workflow for assessing the efficacy of depigmenting agents in a 3D reconstructed human epidermis model.
Conclusion
This compound has demonstrated significant potential as a depigmenting agent in various in vitro models of UV-induced pigmentation. Its high potency and specificity for human tyrosinase make it a valuable tool for research and a promising candidate for cosmetic and pharmaceutical applications aimed at managing hyperpigmentation. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanisms of action of this and other novel depigmenting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biofor.co.il [biofor.co.il]
- 3. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamidol in Melasma in Patients of Skin of Color: A Preliminary Report of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-induced reduction in Polycomb repression promotes epidermal pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Isobutylamido thiazolyl resorcinol" solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobutylamido thiazolyl resorcinol (also known as Thiamidol).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of human tyrosinase, the key enzyme in melanin synthesis.[1][2] It is used in research and cosmetic applications to study and address hyperpigmentation.[3][4][5][6] Its molecular formula is C13H14N2O3S, and its molecular weight is 278.33 g/mol .[7][8][9]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by directly inhibiting the tyrosinase enzyme, which is responsible for the conversion of tyrosine to melanin.[1][2] By blocking this enzyme, it effectively reduces the production of melanin.
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (with the aid of ultrasonication).[7] It is also soluble in glycols.[10] For in vivo and in vitro experimental setups, it can be dissolved in co-solvent systems.[7][11]
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in solvent should be stored at -20°C for up to one month or at -80°C for up to six months.[11] It is advisable to store the compound under a nitrogen atmosphere.[7][9]
Troubleshooting Guide: Solubility Issues in Experimental Buffers
Researchers may encounter precipitation or cloudiness when preparing solutions of this compound in aqueous buffers. This guide provides a systematic approach to troubleshoot these issues.
Initial Solubility Assessment
Before proceeding with complex buffer systems, it is crucial to understand the baseline solubility of the compound.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Clear solution (ultrasonication may be required)[7] |
| Glycols (e.g., Propylene Glycol, Polyethylene Glycol) | - | Soluble[10] |
| Aqueous Buffers | - | Generally low solubility, dependent on pH and buffer composition. |
Common Problems and Solutions
Problem 1: Precipitation in Aqueous Buffer
-
Cause: this compound has limited solubility in purely aqueous solutions. The pH of the buffer is also a critical factor.
-
Solution:
-
pH Adjustment: The compound is reported to be stable in a pH range of 4.0-5.5.[10] Adjust the pH of your buffer to fall within this range if your experimental design allows.
-
Use of Co-solvents: Prepare a concentrated stock solution in DMSO first. Then, dilute the stock solution into your experimental buffer. Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 0.1%).
-
Problem 2: Cloudiness or Precipitation Over Time
-
Cause: The compound may be slowly precipitating out of the solution due to thermodynamic instability.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your stock immediately before use.
-
Solubility Enhancers: For in vivo or cell culture experiments where higher concentrations are needed, consider using solubility-enhancing excipients.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.78 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Solubilization: Vortex the solution and use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in a Co-Solvent System for In Vivo Studies
This protocol is adapted from a product data sheet for achieving a concentration of ≥ 5 mg/mL.[7]
-
Prepare a 50 mg/mL stock solution in DMSO.
-
Step 1: Take 100 µL of the 50 mg/mL DMSO stock solution.
-
Step 2: Add 400 µL of PEG300 and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Step 4: Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 5 mg/mL.
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Reference |
| DMSO | 100 mg/mL (359.29 mM) | [7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (17.96 mM) | [7] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (17.96 mM) | [7] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (17.96 mM) | [7] |
Visualizations
Signaling Pathway: Inhibition of Melanogenesis
Caption: Inhibition of the melanogenesis pathway by this compound.
Experimental Workflow: Solubilization for In Vitro Assays
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Troubleshooting Logic for Solubility Issues
Caption: A logical guide to troubleshooting solubility problems.
References
- 1. images-1.eucerin.com [images-1.eucerin.com]
- 2. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for prevention of UVB‐induced hyperpigmentation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound for prevention of UVB-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. GSRS [precision.fda.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Thiazolyl (aka Thiamidol) - TREASURE ACTIVES [treasureactives.com]
- 11. medchemexpress.com [medchemexpress.com]
"Isobutylamido thiazolyl resorcinol" optimizing concentration for in-vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isobutylamido thiazolyl resorcinol (also known as Thiamidol) in in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3][4] It acts by binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and subsequent oxidation to dopaquinone, which are crucial steps in the melanin production pathway.[1][5]
Q2: What is a recommended starting concentration range for in-vitro experiments?
Based on its high potency against human tyrosinase, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell-based assays. For enzyme inhibition assays with purified human tyrosinase, concentrations can be initiated at a lower range, from 0.01 µM to 1 µM, to determine the IC50 value accurately.
Q3: Is this compound cytotoxic?
Studies have shown that this compound inhibits melanin production in melanocytes without showing signs of cytotoxicity at effective concentrations.[4] It is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to determine the optimal non-toxic working concentration range.
Q4: How should I dissolve this compound for in-vitro use?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Tyrosinase Inhibition Assay
Issue 1: High variability in tyrosinase inhibition results.
-
Possible Cause: Inconsistent mixing of reagents or temperature fluctuations.
-
Solution: Ensure all reagents are thoroughly mixed before starting the reaction. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
-
-
Possible Cause: Instability of L-DOPA substrate.
-
Solution: Prepare L-DOPA solution fresh before each experiment and protect it from light to prevent auto-oxidation.
-
-
Possible Cause: Incorrect enzyme or substrate concentration.
-
Solution: Optimize the concentrations of both human tyrosinase and L-DOPA to ensure the reaction is in the linear range.
-
Issue 2: No significant inhibition observed even at high concentrations.
-
Possible Cause: Use of mushroom tyrosinase instead of human tyrosinase.
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Melanin Content Assay in B16F10 Cells
Issue 1: No significant decrease in melanin production.
-
Possible Cause: Insufficient incubation time with the inhibitor.
-
Solution: Extend the incubation period with this compound. A minimum of 48-72 hours is often required to observe a significant reduction in melanin content.
-
-
Possible Cause: Suboptimal concentration of the inhibitor.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific experimental conditions.
-
-
Possible Cause: High basal melanin level in cells.
-
Solution: Consider stimulating melanogenesis with an agent like α-melanocyte-stimulating hormone (α-MSH) to have a larger dynamic range for observing inhibition.
-
Issue 2: Cell death observed at higher concentrations.
-
Possible Cause: Cytotoxicity of the compound at the tested concentrations.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your melanin content assays.
-
-
Possible Cause: High concentration of the solvent (DMSO).
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (e.g., <0.1%).
-
Cytotoxicity Assay
Issue 1: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well to ensure a uniform cell number across the plate.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate for treatment groups, as these are more prone to evaporation and temperature variations. Fill the outer wells with sterile PBS or media.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Enzyme Source | IC50 Value (µM) | Reference |
| Human Tyrosinase | 1.1 | [4][6] |
| Mushroom Tyrosinase | 108 | [4][6] |
| Human Melanocytes (Melanin Production) | 0.9 | [4] |
Experimental Protocols
Protocol 1: Human Tyrosinase Inhibition Assay (Cell-Free)
-
Reagents:
-
Recombinant Human Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer. Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid).
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of human tyrosinase solution (pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (pre-determined optimal concentration).
-
Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
-
Reagents:
-
B16F10 mouse melanoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
α-Melanocyte-Stimulating Hormone (α-MSH, optional)
-
1 N NaOH with 10% DMSO
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours. If using, co-treat with α-MSH (e.g., 100 nM) to stimulate melanin production.
-
After incubation, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer 100 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford assay.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Reagents:
-
Cell line of interest (e.g., B16F10 cells, HaCaT keratinocytes)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in-vitro tyrosinase inhibition assay.
Caption: Decision-making process for concentration optimization.
References
- 1. escholarship.org [escholarship.org]
- 2. chenlangbio.com [chenlangbio.com]
- 3. This compound for prevention of UVB‐induced hyperpigmentation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Structural dynamics and susceptibility of this compound (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
"Isobutylamido thiazolyl resorcinol" stability problems in aqueous solutions
Welcome to the Technical Support Center for Isobutylamido Thiazolyl Resorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a color change (e.g., turning yellow or brown) over time. What could be the cause?
A1: Color change in aqueous solutions of this compound is often an indicator of degradation. As a resorcinol derivative, this compound is susceptible to oxidation, which can be accelerated by several factors:
-
Exposure to Air (Oxygen): The phenolic hydroxyl groups on the resorcinol moiety are prone to oxidation, leading to the formation of colored quinone-type structures.
-
High pH (alkaline conditions): The rate of oxidation of phenolic compounds generally increases with pH.
-
Exposure to Light: UV and even visible light can provide the energy to initiate photo-degradation pathways.
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenols.
Q2: I am observing a decrease in the concentration of this compound in my aqueous stock solution over a short period. What are the likely reasons?
A2: A rapid decrease in concentration suggests chemical instability. Besides oxidation, other potential degradation pathways in aqueous solutions include:
-
Hydrolysis: The amide bond in the isobutylamido group could be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, although this is generally less rapid than oxidation for this type of compound.
-
Photodegradation: As a thiazole-containing compound with aromatic rings, it may undergo rearrangement or cleavage upon exposure to light. Studies on other thiazole derivatives have shown that photo-irradiation can lead to the formation of endoperoxides and subsequent rearrangement to different structures.[1]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended based on general knowledge of phenolic compound stability:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at low temperatures (2-8°C or frozen at -20°C or -80°C). | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Light Exposure | Protect from light by using amber vials or wrapping containers in aluminum foil. | Prevents photodegradation. |
| Atmosphere | For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing. | Minimizes exposure to oxygen, thereby reducing oxidation. |
| pH | Maintain a slightly acidic pH (around 4-6). | Phenolic compounds are generally more stable in acidic to neutral conditions compared to alkaline conditions. |
| Solvent | While this guide focuses on aqueous solutions, for long-term storage, consider preparing stock solutions in a non-aqueous solvent like DMSO and storing them at -20°C or -80°C under a nitrogen atmosphere.[2][3] |
Q4: Are there any known incompatibilities of this compound with common formulation excipients?
A4: While specific incompatibility data for this compound is limited in publicly available literature, based on its chemical structure, potential incompatibilities could arise with:
-
Strong Oxidizing Agents: Ingredients like peroxides or certain metal ions can accelerate its degradation.
-
Strong Bases: Alkaline conditions can promote rapid oxidation and potential hydrolysis.
-
Certain Metal Ions: Transition metal ions can form complexes with the phenolic groups and catalyze oxidation. Consider using chelating agents like EDTA in your formulation to sequester trace metal ions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Poor solubility at the prepared concentration or pH. | 1. Verify the solubility limits of this compound in your specific buffer system. 2. Adjust the pH of the solution; solubility can be pH-dependent. 3. Consider the use of co-solvents (e.g., propylene glycol, ethanol) to increase solubility. |
| Inconsistent results in biological assays | Degradation of the active compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Assess the stability of the compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). 3. Minimize the exposure of the compound to light and air during the experiment. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products. 3. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the powdered compound in a hot air oven at 60°C for 24 hours. Also, expose a solution of the compound to the same conditions.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2 for a starting point). Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be optimized to serve as a stability-indicating method.
Instrumentation:
-
HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV detector
Chromatographic Conditions (starting point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose of stability testing.
Diagrams
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Relationship between instability factors and mitigation strategies.
References
Technical Support Center: Isobutylamido Thiazolyl Resorcinol in Cell Culture Experiments
Welcome to the technical support center for the use of Isobutylamido thiazolyl resorcinol (Thiamidol) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. How can I prevent this?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are the most likely causes and solutions:
-
High Final Concentration: The concentration of the compound in your media may be exceeding its aqueous solubility limit.
-
Solution: Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" due to rapid solvent exchange.
-
Solution: Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure gradual and even dispersion.
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1]
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate upon dilution.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%. This may require preparing a more concentrated initial stock solution.
-
Q2: I am not observing the expected inhibition of melanin production in my melanocyte culture. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit tyrosinase. The reported IC50 for melanin production inhibition in human melanocytes is approximately 0.9 µmol/L.[2][3]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend testing a range of concentrations from 0.1 µM to 10 µM.
-
-
Incorrect Incubation Time: The treatment duration may not be sufficient to observe a significant decrease in melanin.
-
Solution: In published studies, melanocytes were cultivated with the compound for up to 14 days.[4] Ensure your incubation time is adequate. A time-course experiment could help determine the optimal duration.
-
-
Compound Degradation: Improper storage or handling of the compound or stock solutions can lead to degradation.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to treatment.
-
Solution: Ensure your cells are healthy, actively proliferating, and at an appropriate confluency at the start of the experiment.
-
Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
A3: this compound is generally not considered cytotoxic at effective concentrations for tyrosinase inhibition.[2][3] If you observe cell death, consider these possibilities:
-
High DMSO Concentration: As mentioned previously, the final concentration of the DMSO solvent may be too high and causing cellular toxicity.
-
Solution: Prepare a vehicle control with the same final concentration of DMSO to assess its effect on your cells. Aim for a final DMSO concentration of 0.1% or lower.
-
-
Contamination: Your cell culture may be contaminated with bacteria, fungi, or mycoplasma, leading to cell death that is mistakenly attributed to the compound.
-
Solution: Regularly check your cultures for signs of contamination. Perform mycoplasma testing if you suspect a hidden infection.
-
-
Off-Target Effects at High Concentrations: While specific, at very high concentrations, off-target effects leading to cytotoxicity cannot be entirely ruled out.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in vitro experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | IC50 Value | Reference |
| Human Tyrosinase Inhibition | Enzyme Assay | 1.1 µmol/L | [2] |
| Melanin Production Inhibition | Human Melanocytes | 0.9 µmol/L | [2][3] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Stock Solution Storage | Reference |
| DMSO | 100 mg/mL (359.29 mM) | -20°C (1 month), -80°C (6 months) | [2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the compound in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.78 mg of this compound (MW: 278.33 g/mol ) in 1 mL of DMSO.
-
If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[5]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Treatment of Melanocyte Cultures
-
Culture human melanocytes in your preferred growth medium to the desired confluency (typically 70-80%).
-
Pre-warm the cell culture medium to 37°C.
-
Prepare the final working concentrations of this compound by diluting the 10 mM DMSO stock solution into the pre-warmed medium.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.01%.
-
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the compound.
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 7-14 days), changing the medium with freshly prepared compound every 2-3 days.
-
At the end of the incubation period, assess melanin content and/or cell viability using appropriate assays.
Visualizations
Caption: Experimental workflow for assessing the effect of this compound on melanocytes.
Caption: Inhibition of the melanogenesis pathway by this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
Technical Support Center: Isobutylamido Thiazolyl Resorcinol Protocol Refinement for Melanin Content Measurement
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the accurate measurement of melanin content when investigating the effects of Isobutylamido thiazolyl resorcinol (also known as Thiamidol).
I. Experimental Protocols
A. In Vitro Melanin Content Assay in B16F10 Melanoma Cells
This protocol outlines the steps to measure intracellular melanin content in B16F10 melanoma cells treated with this compound.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound (Thiamidol)
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH solution containing 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Sub-culture the cells every 2-3 days to maintain logarithmic growth. For experiments, seed the cells in a 6-well plate at a density of 1.25 x 10^5 cells/mL (2 mL per well) and incubate for 24 hours.[1]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound. A positive control group treated with a known melanin synthesis inhibitor (e.g., Kojic Acid) and a vehicle control group should be included. To stimulate melanin production, α-MSH (e.g., 200 nM) can be added to all wells except for the negative control group.[2][3] Incubate the cells for another 48-72 hours.[1][2][3]
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 13,201 x g for 5 minutes at 4°C.[1]
-
Discard the supernatant and add 300 µL of 1 M NaOH containing 10% DMSO to the cell pellet.[1]
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin, with vigorous vortexing.[1][4]
-
-
Melanin Quantification:
B. In Vitro Mushroom Tyrosinase Activity Assay
This protocol details the measurement of mushroom tyrosinase activity in the presence of this compound. It is important to note that this compound is a significantly more potent inhibitor of human tyrosinase than mushroom tyrosinase.[5][6]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of this compound in the appropriate solvent and then further dilute in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (this compound at various concentrations)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475 nm or 490 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).[7] The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Calculation:
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
II. Troubleshooting Guides & FAQs
A. B16F10 Melanin Content Assay
Q1: My B16F10 cells are not producing any visible melanin, even after stimulation with α-MSH. What could be the problem?
A1: This is a common issue that can arise from a few factors:
-
High Passage Number: B16F10 cells can lose their ability to produce melanin after multiple passages in culture. It is recommended to use cells with a low passage number (ideally below 10) for melanin content assays.[8]
-
Culture Medium: Continuous culture in high-tyrosine media like DMEM can lead to a phenotypic drift, causing the cells to become amelanotic.[8] To circumvent this, you can culture the cells in a low-tyrosine medium such as F10 HAM and switch to DMEM only when you want to induce melanin production.[8]
-
α-MSH Potency: Ensure that your α-MSH stock solution is fresh and has been stored correctly, as its activity can degrade over time.
Q2: I am observing high variability in melanin content between my replicate wells. How can I improve the consistency of my results?
A2: High variability can be due to several factors:
-
Uneven Cell Seeding: Ensure that you have a single-cell suspension and that you are seeding the cells evenly across the wells. Inconsistent cell numbers will lead to variable melanin content.
-
Incomplete Cell Lysis: Ensure that the NaOH/DMSO solution completely lyses the cells and solubilizes the melanin. Inadequate heating or vortexing can lead to incomplete solubilization.
-
Pipetting Errors: Use calibrated pipettes and be precise when adding reagents to each well.
Q3: My cells are showing signs of toxicity or reduced viability after treatment with this compound. What should I do?
A3: Before conducting the melanin content assay, it is crucial to perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range of this compound for B16F10 cells. Ensure that the concentrations used in your melanin assay are not significantly affecting cell viability, as this would confound the interpretation of your results.
B. Mushroom Tyrosinase Activity Assay
Q1: I am not observing significant inhibition of mushroom tyrosinase with this compound, even at high concentrations. Is my experiment failing?
A1: Not necessarily. This compound is known to be a much more potent inhibitor of human tyrosinase than mushroom tyrosinase.[5][6] It is expected to show weak inhibition of the mushroom enzyme. This highlights the importance of using a human tyrosinase source for screening inhibitors intended for human use.
Q2: The color of my test compound is interfering with the absorbance reading of the dopachrome product. How can I correct for this?
A2: To correct for compound interference, you should run a parallel set of control wells containing the test compound and all other reaction components except for the tyrosinase enzyme. The absorbance from these wells can then be subtracted from the absorbance of the corresponding wells containing the enzyme.
Q3: The reaction rate is not linear over time. How do I calculate the initial velocity?
A3: It is common for the reaction rate to decrease over time due to substrate depletion or enzyme inactivation. You should determine the initial reaction velocity from the linear portion of the absorbance versus time curve, which is typically at the beginning of the reaction.
III. Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound (Thiamidol) | Human Tyrosinase | 1.1 µM | [5] |
| This compound (Thiamidol) | Mushroom Tyrosinase | 108 µM | [5] |
| Kojic Acid | Human Tyrosinase | > 500 µM | [5] |
| Hydroquinone | Human Tyrosinase | In the millimolar range | [5] |
| Arbutin | Human Tyrosinase | In the millimolar range | [5] |
IV. Visualizations
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for the B16F10 melanin content assay.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural dynamics and susceptibility of this compound (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
"Isobutylamido thiazolyl resorcinol" addressing cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Isobutylamido Thiazolyl Resorcinol, particularly concerning potential cytotoxicity at high concentrations during in vitro experiments.
Troubleshooting Guides
Issue: Unexpected Cell Death or Reduced Viability at High Concentrations
Researchers may observe increased cytotoxicity when using this compound at high concentrations. This guide provides a systematic approach to troubleshoot this issue.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.
Detailed Steps:
-
Verify Compound Integrity:
-
Purity Check: Ensure the purity of the this compound stock. Impurities from synthesis or degradation can contribute to cytotoxicity.
-
Identity Confirmation: Confirm the chemical identity of the compound using appropriate analytical methods (e.g., NMR, Mass Spectrometry).
-
-
Control for Experimental Variables:
-
Solvent Toxicity: Run a vehicle control with the solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used in the experiment. Solvents can be toxic to cells at certain concentrations.
-
Concentration Accuracy: Double-check all calculations for serial dilutions and stock solutions to ensure accurate final concentrations.
-
-
Optimize Experimental Parameters:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine the precise concentration at which cytotoxicity is observed. A study has reported a CC50 of 36 μM in MNT-1 cells after 14 days of incubation[1].
-
Time-Course Experiment: Investigate if the cytotoxicity is time-dependent by assessing cell viability at multiple time points (e.g., 24, 48, 72 hours).
-
Cell Seeding Density: Optimize the initial cell seeding density. Both sparse and overly confluent cultures can be more susceptible to chemical insults.
-
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound expected to be cytotoxic?
A1: The cytotoxic potential of this compound is generally low at concentrations effective for tyrosinase inhibition. However, one study using human MNT-1 melanoma cells reported a CC50 (50% cytotoxic concentration) of 36 μM after a prolonged incubation period of 14 days[1]. It is crucial to determine the specific cytotoxic concentration for your cell line and experimental conditions.
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action is the potent and specific inhibition of human tyrosinase, the key enzyme in melanin synthesis.[2][3][4][5][6] This action reduces hyperpigmentation. It is important to note that its intended biological effect is not based on cytotoxicity.[2][3][4]
Melanogenesis Inhibition Pathway
Caption: Inhibition of the melanin synthesis pathway by this compound.
Q3: Could the observed cytotoxicity be an off-target effect?
A3: While this compound is a highly specific inhibitor of human tyrosinase, off-target effects at high concentrations cannot be entirely ruled out without specific experimental evidence. If you observe cytotoxicity at concentrations significantly different from the reported CC50, or in non-melanocytic cell lines, further investigation into potential off-target mechanisms may be warranted.
Q4: How does the cytotoxicity of this compound compare to other tyrosinase inhibitors like hydroquinone?
A4: this compound is often highlighted for its favorable safety profile compared to hydroquinone.[7][8] Hydroquinone can irreversibly inhibit melanogenesis and has been associated with cytotoxicity.[2][3][4] In contrast, this compound's inhibition of melanin production is reversible and it is generally considered to have minimal side effects.[2][3][4][7][8]
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Incubation Time | Reference |
| IC50 (Human Tyrosinase Inhibition) | 1.1 µmol/L | Recombinant Human Tyrosinase | Not Applicable | [4] |
| IC50 (Melanin Production Inhibition) | 0.9 µmol/L | Melanocyte Cultures | Not Specified | [4] |
| CC50 (Cytotoxicity) | 36 µM | MNT-1 Cells | 14 days | [1] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using Resazurin Assay
This protocol provides a general method for determining the cytotoxicity of this compound in a cell line of interest.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal seeding density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours, or up to 14 days as in the cited study[1]).
-
-
Resazurin Assay:
-
Prepare a stock solution of Resazurin.
-
Add Resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the CC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. images-1.eucerin.com [images-1.eucerin.com]
- 6. Structural dynamics and susceptibility of this compound (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eucerin.in [eucerin.in]
- 8. eucerin.in [eucerin.in]
"Isobutylamido thiazolyl resorcinol" enhancing bioavailability in topical research formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobutylamido thiazolyl resorcinol (ITR) in topical research formulations. The focus is on addressing common challenges related to enhancing its bioavailability.
Frequently Asked Questions (FAQs)
1. What is this compound (ITR) and what is its primary mechanism of action in topical applications?
This compound, also known as Thiamidol, is a potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] By inhibiting this enzyme, ITR effectively reduces the production of melanin, making it a key active ingredient in topical formulations aimed at treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[1][2]
2. What are the typical concentrations of ITR used in clinical studies for hyperpigmentation?
Clinical studies have shown that topical formulations containing 0.1% to 0.2% ITR, applied two to four times daily over a period of 12 to 24 weeks, have led to significant improvements in hyperpigmentation conditions.[1]
3. What are the known solvents for this compound for in vitro and in vivo research?
For laboratory research, Dimethyl Sulfoxide (DMSO) is an effective solvent for ITR. For creating stock solutions for in vivo studies, various solvent systems can be employed. The table below summarizes known solvent systems for ITR.
| Solvent System | Application |
| Dimethyl Sulfoxide (DMSO) | In vitro |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | In vivo |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In vivo |
| 10% DMSO, 90% corn oil | In vivo |
Troubleshooting Guides
Issue 1: Poor Solubility of ITR in Aqueous-Based Formulations
Problem: Researchers may experience difficulty in dissolving ITR in purely aqueous vehicles, leading to precipitation and an unstable formulation.
Possible Causes:
-
Low aqueous solubility: ITR is a lipophilic molecule with limited solubility in water.
-
Incorrect pH of the vehicle: The ionization state of ITR, and thus its solubility, can be influenced by the pH of the formulation.
-
Inadequate solvent system: The chosen vehicle may not have sufficient solubilizing capacity for the target concentration of ITR.
Solutions:
-
Utilize Co-solvents: Incorporate co-solvents such as propylene glycol, polyethylene glycol (PEG), or ethanol into the aqueous base to increase the solubility of ITR.
-
pH Adjustment: Experimentally determine the optimal pH for ITR solubility and adjust the formulation's pH accordingly using appropriate buffering agents.
-
Use of Surfactants and Solubilizers: Non-ionic surfactants with a suitable Hydrophile-Lipophile Balance (HLB) can form micelles that encapsulate ITR, enhancing its solubility in aqueous systems.
-
Novel Delivery Systems: Consider formulating ITR into nano-delivery systems such as nanoemulsions, liposomes, or solid lipid nanoparticles to improve both solubility and skin penetration.
Issue 2: Low Skin Permeation and Bioavailability of ITR
Problem: In vitro or ex vivo skin permeation studies show low flux and skin deposition of ITR, suggesting poor bioavailability at the target site.
Possible Causes:
-
High lipophilicity: While beneficial for entering the stratum corneum, excessive lipophilicity can lead to the molecule remaining within the lipid-rich layers of the skin with limited diffusion to the viable epidermis where melanocytes reside.
-
Vehicle-to-Skin Partitioning: The formulation may not be optimized to facilitate the release of ITR from the vehicle into the skin.
-
Crystallization on the Skin Surface: If the solvent system evaporates too quickly after application, ITR may crystallize on the skin surface, rendering it unavailable for absorption.
Solutions:
-
Incorporate Penetration Enhancers: Chemical penetration enhancers can reversibly disrupt the stratum corneum barrier, allowing for increased diffusion of ITR. Examples include fatty acids (e.g., oleic acid), fatty alcohols, and glycols.
-
Optimize the Vehicle: The composition of the vehicle is critical. For instance, an oil-in-water emulsion has been used in clinical studies.[4] The choice of oils, emulsifiers, and humectants can significantly impact skin hydration and drug partitioning.
-
Use of Film-Forming Agents: The inclusion of a film-forming polymer can prevent the rapid evaporation of the vehicle and maintain the thermodynamic activity of ITR on the skin surface for a longer duration, promoting sustained penetration.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of ITR from a topical formulation using Franz diffusion cells.
1. Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions)
-
Formulation containing ITR
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with magnetic stirrers
-
Micro-syringes for sampling
2. Protocol:
-
Prepare the skin membrane by carefully excising it and removing any subcutaneous fat. Equilibrate the skin in the receptor medium for a defined period before mounting it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in the water bath maintained at 32°C to simulate skin surface temperature.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the ITR formulation onto the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment using a micro-syringe.
-
Immediately after each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. The skin surface can be washed to remove any unabsorbed formulation. The skin can then be processed (e.g., tape stripping, homogenization) to determine the amount of ITR retained in different skin layers.
-
Analyze the concentration of ITR in the collected samples and skin extracts using a validated HPLC method.
3. Data Analysis:
-
Calculate the cumulative amount of ITR permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in μg/cm²/h).
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor compartment.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of ITR
The following is a starting point for developing a validated HPLC method for the quantification of ITR in samples from skin permeation studies. Method validation according to ICH guidelines is essential.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A starting point could be a 60:40 (v/v) ratio of organic solvent to buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at the maximum absorbance wavelength of ITR.
-
Column Temperature: 25°C
Sample Preparation (from skin):
-
Mince the skin sample and place it in a suitable solvent (e.g., methanol or acetonitrile).
-
Homogenize the sample using a tissue homogenizer.
-
Sonicate the homogenate for a specified time to ensure complete extraction of ITR.
-
Centrifuge the sample to pellet the tissue debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
Data Presentation
Table 1: Illustrative Data on the Effect of Vehicle on ITR Skin Permeation (Hypothetical Data for Demonstration)
| Formulation Base | ITR Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | ITR Deposition in Epidermis (µg/cm²) |
| Hydroalcoholic Gel | 0.2 | 0.15 ± 0.03 | 2.5 ± 0.4 |
| Oil-in-Water Emulsion | 0.2 | 0.28 ± 0.05 | 4.8 ± 0.7 |
| Nanoemulsion | 0.2 | 0.75 ± 0.12 | 12.3 ± 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only to demonstrate how to present such data. Actual experimental results will vary.
Visualizations
Caption: Mechanism of action of this compound (ITR) in inhibiting melanogenesis.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobutylamido Thiazolyl Resorcinol for Long-Term Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Isobutylamido thiazolyl resorcinol (Thiamidol) in long-term cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Thiamidol, is a potent and highly specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its primary mechanism involves directly binding to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway.[1][4] This leads to a reduction in melanin production.
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: B16-F10 murine melanoma cells are a commonly used and well-characterized model for studying melanogenesis and the effects of tyrosinase inhibitors.[5][6][7] For studies focusing on human-specific effects, human melanoma cell lines such as MNT-1 are relevant.[8] Primary human melanocytes are the most physiologically relevant model but can be more challenging to culture long-term.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound is soluble in glycols and dimethyl sulfoxide (DMSO).[9] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media at 37°C can vary depending on the media components and pH.[10] It is recommended to prepare fresh working solutions of this compound in the culture medium for each experiment. For long-term studies, consider replenishing the medium with a freshly prepared solution every 48-72 hours to ensure a consistent concentration of the active compound.[11]
Q5: What are the expected cytotoxic concentrations of this compound?
A5: this compound has been shown to have low cytotoxicity in melanocyte cultures, with its inhibitory effect on melanin production occurring at concentrations that do not significantly impact cell viability.[2][5] However, cytotoxicity can be cell line-dependent and influenced by the duration of exposure. It is crucial to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Unexpected Cytotoxicity | 1. High Concentration of this compound: The concentration used may be above the cytotoxic threshold for the specific cell line and long-term exposure. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high (typically >0.5%). 3. Compound Precipitation: The compound may not be fully solubilized in the culture medium, leading to localized high concentrations. 4. Stressed or Unhealthy Cells: The cells may have been compromised before the start of the experiment. | 1. Perform a dose-response curve (e.g., using an MTT or resazurin assay) to determine the CC50 (50% cytotoxic concentration) and select a non-toxic working concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.1% for sensitive cell lines and always include a vehicle control (medium with the same DMSO concentration without the compound). 3. Visually inspect the culture medium for any precipitate after adding the compound. Ensure thorough mixing when preparing the working solution. 4. Regularly monitor cell morphology and ensure cells are healthy and within a low passage number before initiating long-term experiments. |
| Inconsistent or No Inhibition of Melanin Production | 1. Compound Degradation: this compound may degrade in the culture medium over extended periods at 37°C. 2. Sub-optimal Compound Concentration: The concentration used may be too low to effectively inhibit tyrosinase. 3. Incorrect Assay for Melanin Measurement: The method for quantifying melanin may not be sensitive enough or may be performed incorrectly. 4. Low Tyrosinase Activity in Cells: The chosen cell line may have low endogenous tyrosinase activity. | 1. Replenish the cell culture medium with a freshly prepared solution of this compound every 48-72 hours. 2. Refer to published IC50 values and consider performing a dose-response study to determine the optimal inhibitory concentration for your cell line. 3. Validate your melanin quantification protocol. Ensure complete cell lysis and accurate spectrophotometric readings. 4. If using a cell line with inducible melanin production (e.g., B16-F10), stimulate melanogenesis with an agent like α-melanocyte-stimulating hormone (α-MSH). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the culture plates. 2. Inaccurate Pipetting: Errors in dispensing the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of the plate can lead to increased compound concentration. 4. Precipitation of the Compound: Inconsistent solubility across wells. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and ensure proper mixing of all solutions. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or media. 4. Prepare a fresh, well-mixed working solution of the compound immediately before adding it to the cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Enzyme/Cell Line | Value | Incubation Time | Reference |
| IC50 (Tyrosinase Inhibition) | Recombinant Human Tyrosinase | 1.1 µmol/L | N/A | [1][2] |
| Mushroom Tyrosinase | 108 µmol/L | N/A | [1][2] | |
| IC50 (Melanin Production Inhibition) | Melanocyte Cultures | 0.9 µmol/L | Not Specified | [2][5] |
| CC50 (Cytotoxicity) | Human MNT-1 Cells | 36 µM | 14 days | [8] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay (e.g., 14-day study)
-
Cell Seeding: Seed human MNT-1 melanoma cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for proliferation over the 14-day period.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Medium Replenishment: Replace the treatment medium with a freshly prepared solution every 3 days to maintain a consistent compound concentration and provide fresh nutrients.
-
Viability Assessment: On day 14, assess cell viability using a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Long-Term Melanin Inhibition Assay in B16-F10 Cells
-
Cell Seeding: Seed B16-F10 cells in a 24-well plate at a density that allows for growth over the desired study period (e.g., 7 days).
-
Stimulation of Melanogenesis (Optional but Recommended): After 24 hours, replace the medium with a medium containing a melanogenesis stimulant, such as α-MSH (e.g., 100 nM).
-
Treatment: Concurrently with stimulation, add various concentrations of this compound or vehicle control to the respective wells.
-
Medium Replenishment: Every 48-72 hours, replace the medium with fresh medium containing both the stimulant and the corresponding concentration of this compound.
-
Melanin Content Measurement: At the end of the treatment period, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour. Measure the absorbance of the lysate at 405 nm.
-
Data Normalization: Normalize the melanin content to the total protein content of each well (determined by a BCA assay from a parallel plate or before lysis) to account for differences in cell number.
-
Data Analysis: Calculate the percentage of melanin inhibition relative to the stimulated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: General experimental workflow for long-term cell culture studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Tyrosinase Inhibitors [614beauty.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiopharm.com [cellbiopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Isobutylamido Thiazolyl Resorcinol: A Comparative Efficacy Analysis Against Other Resorcinol Derivatives in Skin Hyperpigmentation
A deep dive into the experimental data reveals the superior efficacy of Isobutylamido thiazolyl resorcinol (Thiamidol) as a potent inhibitor of human tyrosinase, the key enzyme in melanin production. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Thiamidol's performance against other resorcinol derivatives and established depigmenting agents, supported by quantitative data and detailed experimental protocols.
This compound, also known as Thiamidol, has emerged as a highly effective compound for treating hyperpigmentation.[1][2][3][4] Its development was the result of screening approximately 50,000 compounds against human tyrosinase, a departure from traditional screening methods that utilized mushroom tyrosinase.[1][2][4] This distinction is critical, as many compounds that are potent inhibitors of mushroom tyrosinase show significantly less efficacy against its human counterpart.[1][2][4][5]
Quantitative Comparison of Tyrosinase and Melanin Inhibition
The inhibitory activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The data presented below, collated from multiple studies, demonstrates the superior inhibitory activity of Thiamidol on human tyrosinase compared to other resorcinol derivatives and commonly used skin-lightening agents.
| Compound | Human Tyrosinase IC50 (μmol/L) | Mushroom Tyrosinase IC50 (μmol/L) | Melanin Inhibition in Melanocytes IC50 (μmol/L) |
| This compound (Thiamidol) | 1.1 [1][2][4][5] | 108[1][2][4] | 0.9 [1][2][4] |
| 4-Butylresorcinol | 21[5] | >100 | Not consistently reported |
| 4-Hexylresorcinol | 94[5] | Not consistently reported | Not consistently reported |
| 4-Phenylethylresorcinol | 131[5] | Not consistently reported | Not consistently reported |
| Kojic Acid | >500[1][2][5] | 14.8[6] | 800 (MNT-1 cells)[7] |
| Hydroquinone | Millimolar range[1][2][5] | Not consistently reported | 16.3 (irreversible)[1][2][4] |
| Arbutin | Millimolar range[1][2][5] | Not consistently reported | 1130 (B16 melanoma cells)[6] |
Note: The IC50 values may vary slightly between different studies due to minor variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these tyrosinase inhibitors.
In Vitro Human Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human tyrosinase.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (substrate)
-
Sodium phosphate buffer (50 µM, pH 7.0)
-
Test compounds (e.g., Thiamidol, other resorcinol derivatives)
-
3-methyl-2-benzothiazolinone-hydrazone (MBTH)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 µM sodium phosphate buffer (pH 7.0) and various concentrations of the test inhibitor.
-
Add a fixed concentration of L-DOPA (e.g., 1 mM) as the substrate to the wells.
-
Initiate the enzymatic reaction by adding recombinant human tyrosinase to the mixture.
-
The reaction product, L-dopaquinone, spontaneously reacts with MBTH to form a stable pink dye.
-
Incubate the plate at a controlled temperature (e.g., 40°C).
-
Monitor the increase in absorbance at 490 nm over time using a microplate reader.
-
The inhibitor concentration that results in 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cellular Melanin Production Inhibition Assay
This assay assesses the ability of a compound to reduce melanin synthesis in cultured melanocytes.
Materials:
-
Human melanocyte cell line (e.g., MelanoDerm™ skin models) or murine melanoma cells (e.g., B16F10)
-
Cell culture medium
-
Test compounds
-
Lysis buffer (e.g., NaOH solution)
-
Microplate reader
Procedure:
-
Culture melanocytes in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 13 days for MelanoDerm models).
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the melanin.
-
Quantify the melanin content by measuring the absorbance of the cell lysate at a specific wavelength (e.g., 450 nm or 490 nm) using a microplate reader.
-
The IC50 value for melanin inhibition is determined as the concentration of the compound that reduces the total melanin content by 50% compared to untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: Simplified signaling pathway of melanogenesis inhibition by resorcinol derivatives.
Caption: General experimental workflow for validating tyrosinase inhibitors.
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Isobutylamido Thiazolyl Resorcinol: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Hyperpigmentation
A deep dive into the experimental data supporting the potent tyrosinase-inhibiting activity of Isobutylamido Thiazolyl Resorcinol (Thiamidol) and its clinical performance against other well-established skin lightening agents.
Introduction
The quest for effective and safe treatments for hyperpigmentation has led to the investigation of numerous compounds that can modulate melanin production. A key target in this endeavor is tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. This compound, also known as Thiamidol, has emerged as a highly potent inhibitor of human tyrosinase. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of this compound against other widely used tyrosinase inhibitors, namely hydroquinone, kojic acid, and arbutin. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
In-Vitro Efficacy: Tyrosinase Inhibition
The inhibitory potential of a compound against tyrosinase is a primary indicator of its skin-lightening efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This compound was identified as the most potent inhibitor of human tyrosinase after a screening of 50,000 different compounds.[1] In-vitro studies have demonstrated its superior inhibitory activity on human tyrosinase compared to other commonly used agents.
Table 1: Comparison of In-Vitro Tyrosinase Inhibition (IC50 Values)
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound (Thiamidol) | Human Tyrosinase | ~1.1 | [2] |
| Hydroquinone | Human Tyrosinase | >4000 | [2] |
| Kojic Acid | Human Melanoma Cells (HMV-II) | 223.8 | [2] |
| Arbutin | Human Tyrosinase | Weak inhibition | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzyme. Data presented here is for comparative purposes.
The significantly lower IC50 value of this compound against human tyrosinase underscores its high potency at a molecular level.
In-Vivo Efficacy: Clinical Studies on Hyperpigmentation
The ultimate measure of a skin-lightening agent's effectiveness lies in its performance in clinical settings. The Modified Melasma Area and Severity Index (mMASI) is a widely used tool in clinical trials to quantify the severity of melasma, a common hyperpigmentation disorder. A reduction in the mMASI score indicates an improvement in the condition.
Numerous clinical studies have evaluated the efficacy of this compound in treating various forms of hyperpigmentation, including melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines.
Table 2: Comparison of In-Vivo Efficacy in Treating Melasma (mMASI Score Reduction)
| Compound | Concentration | Duration (weeks) | mMASI Score Reduction (%) | Reference |
| This compound (Thiamidol) | 0.2% | 12 | ~43% | [4] |
| Hydroquinone | 4% | 12 | ~33% | [4] |
| Kojic Acid (in combination) | 0.75% | 12 | Significant improvement | [5] |
| Arbutin (in combination) | Not specified | 45 days | Visible reduction | [6] |
Clinical trials have shown that topical application of 0.2% this compound leads to a significant reduction in mMASI scores, with some studies indicating comparable or even superior efficacy to the long-standing benchmark, 4% hydroquinone.[4][7] One study found that 79% of patients treated with Thiamidol showed improvement in melasma, compared to 61% of those treated with hydroquinone.[8]
Experimental Protocols
In-Vitro Human Tyrosinase Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory effect of a test compound on the enzymatic activity of human tyrosinase. The principle lies in measuring the formation of dopachrome from the oxidation of L-DOPA, which is catalyzed by tyrosinase. The increase in absorbance at a specific wavelength is proportional to the enzyme's activity.
Materials:
-
Recombinant human tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution
-
Phosphate buffer (e.g., pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Positive control (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of human tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in the buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at approximately 475 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Vivo Clinical Trial for Hyperpigmentation (Illustrative Protocol)
This protocol outlines a typical design for a clinical study evaluating the efficacy and safety of a topical treatment for facial hyperpigmentation, such as melasma.
Study Design: Randomized, double-blind, controlled trial. A split-face design, where one side of the face is treated with the test product and the other with a control, is often employed to minimize inter-subject variability.
Participants: A cohort of subjects with a clinical diagnosis of mild to moderate facial hyperpigmentation (e.g., melasma), meeting specific inclusion and exclusion criteria (e.g., Fitzpatrick skin type, age).
Treatment:
-
Test Group: Applies the formulation containing the active ingredient (e.g., 0.2% this compound) twice daily.
-
Control Group: Applies a vehicle cream or a standard treatment (e.g., 4% hydroquinone cream).
-
All participants are instructed to use a broad-spectrum sunscreen daily.
Duration: Typically 12 to 24 weeks.
Assessments:
-
Primary Efficacy Endpoint: Change in the Modified Melasma Area and Severity Index (mMASI) score from baseline to the end of the study.
-
Secondary Efficacy Endpoints:
-
Colorimetric measurements (e.g., using a chromameter to assess changes in skin lightness).
-
Investigator's Global Assessment (IGA) of improvement.
-
Patient self-assessment questionnaires (e.g., Melasma Quality of Life Scale - MELASQoL).
-
Standardized clinical photography.
-
-
Safety and Tolerability: Assessment of adverse events such as erythema, scaling, and irritation at each follow-up visit.
Schedule of Assessments: Evaluations are typically conducted at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, and 12).
Signaling Pathways and Experimental Workflows
Conclusion
The available in-vitro and in-vivo data strongly support the high efficacy of this compound as a human tyrosinase inhibitor for the treatment of hyperpigmentation. Its potent and specific action on the key enzyme of melanogenesis, demonstrated by a low IC50 value, translates into significant clinical improvements in conditions like melasma, often comparable or superior to established treatments such as hydroquinone. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel skin-lightening agents. The presented data positions this compound as a leading active ingredient in the field of dermo-cosmetics for managing hyperpigmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of topical this compound (Thiamidol) vs. 4% hydroquinone cream for facial melasma: an evaluator-blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijord.com [ijord.com]
- 7. researchgate.net [researchgate.net]
- 8. emjreviews.com [emjreviews.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Isobutylamido Thiazolyl Resorcinol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Isobutylamido Thiazolyl Resorcinol.
This compound, commercially known as Thiamidol, is a potent inhibitor of human tyrosinase, making it a key active ingredient in topical formulations for treating hyperpigmentation.[1][2][3] Accurate and precise quantification of this compound in various matrices, from raw materials and cosmetic formulations to biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound, complete with experimental protocols and expected performance data to aid in method selection and cross-validation.
Overview of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The most common methods suitable for this compound are:
-
UV-Vis Spectrophotometry: A simple, cost-effective method suitable for the quantification of the pure substance or in simple formulations with minimal interfering substances.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique that separates the analyte from other components in the sample matrix before quantification, offering greater selectivity than spectrophotometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying trace amounts of the analyte in complex matrices such as biological fluids.
Data Presentation: A Comparative Summary
The following table summarizes the key performance parameters anticipated for the different analytical methods for this compound quantification. These values are based on typical performance characteristics for similar phenolic compounds and resorcinol derivatives as detailed in the scientific literature.[4][5]
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% | < 15% (for bioanalysis) |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~0.5 ng/mL |
| Specificity | Low (prone to interference) | High | Very High |
| Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized experimental protocols for each technique, which should be optimized and validated for the specific sample matrix and instrumentation.
UV-Vis Spectrophotometry
This method is based on the inherent ultraviolet absorbance of this compound.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents: Methanol (HPLC grade), deionized water. This compound reference standard.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the samples (e.g., 1-20 µg/mL).
-
-
Sample Preparation (for a cosmetic cream):
-
Accurately weigh a portion of the cream expected to contain a known amount of this compound.
-
Disperse the cream in a suitable solvent system (e.g., methanol and water with sonication) to extract the active ingredient.
-
Centrifuge the sample to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with methanol to a concentration within the calibration range.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution. The reported λmax for this compound is approximately 225 nm.[6]
-
Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV)
This method provides enhanced specificity by separating this compound from other components in the sample prior to detection.[5]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The mobile phase composition should be optimized for best peak shape and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation: Prepare as described for UV-Vis Spectrophotometry, ensuring the final solvent is compatible with the mobile phase.
-
Analysis:
-
Inject the calibration standards to establish the calibration curve based on peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, suitable for the quantification of this compound in complex biological matrices like plasma or serum.[4]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to HPLC-UV but may use a shorter column and faster gradient elution for higher throughput.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI, to be optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Standard and Sample Preparation (for plasma):
-
Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix.
-
For sample analysis, add an internal standard to a known volume of the plasma sample.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of Tyrosinase Inhibition
Caption: Mechanism of action of this compound in inhibiting melanin synthesis.
Experimental Workflow for Cross-Validation of Analytical Methods
Caption: A logical workflow for the cross-validation of different analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. UV-Vis spectrophotometry offers a rapid and economical option for screening and quality control of the pure substance. HPLC-UV provides a robust and reliable method for the analysis of formulations, ensuring specificity through chromatographic separation. For bioanalytical applications requiring the highest sensitivity and selectivity to overcome matrix effects, LC-MS/MS is the method of choice. Cross-validation of these methods by analyzing the same set of samples is essential to ensure consistency and reliability of results across different analytical platforms and throughout the product development lifecycle.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. images-1.eucerin.com [images-1.eucerin.com]
- 4. researchgate.net [researchgate.net]
- 5. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-VIS this compound Content Measurement [myskinrecipes.com]
Comparative Analysis of Cytotoxicity: Isobutylamido Thiazolyl Resorcinol vs. Traditional Skin Lightening Agents
A comprehensive review of in vitro data reveals a favorable cytotoxicity profile for isobutylamido thiazolyl resorcinol (Thiamidol) compared to conventional skin lightening agents such as hydroquinone, kojic acid, and arbutin. While hydroquinone exhibits significant cytotoxicity, particularly towards melanocytes, Thiamidol's primary mechanism of action is potent and specific tyrosinase inhibition, leading to a superior safety profile.
This comparison guide provides an objective analysis of the cytotoxic effects of these four skin lightening agents, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals involved in the fields of dermatology and cosmetology.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for the selected skin lightening agents on key skin cell types: melanocytes, fibroblasts, and keratinocytes. It is important to note that direct comparative studies testing all four compounds under identical experimental conditions are limited. The presented data is compiled from various sources and should be interpreted with consideration of the different cell lines and assay conditions used.
| Agent | Cell Type | Assay | IC50 / Cytotoxicity Observation | Reference |
| This compound (Thiamidol) | Human Melanocytes | Melanin Inhibition Assay | IC50 = 0.9 µM (inhibition of melanin production, not cytotoxic) | [1] |
| 3D Skin Model (MelanoDerm™) | Melanin Inhibition Assay | IC50 = 0.9 µM (inhibition of melanin production, not cytotoxic) | [2] | |
| Hydroquinone | Human Melanocytes | Cell Viability | Cytotoxic, mechanism involves generation of reactive oxygen species and induction of apoptosis. | [1][3][4] |
| Human Lymphocytes | Apoptosis Assay | Induces apoptosis via caspase-9/3 pathway. | [5] | |
| Jurkat & HL-60 Cells | Apoptosis Assay | Induces intrinsic apoptosis pathway. | [6] | |
| Kojic Acid | B16BL6 Melanoma Cells | Cell Viability Assay | Induces cell death at high concentrations. | [7] |
| A253 Salivary Gland Carcinoma Cells | Cell Viability Assay | IC50 ≈ 100 µM | [8] | |
| HaCaT Keratinocytes | Cell Viability Assay | No significant cytotoxicity observed. | [8] | |
| HepG2 Hepatocellular Carcinoma Cells | Apoptosis Assay | Induces apoptosis via oxidative stress and caspase activation. | [9] | |
| Arbutin | B16 Murine Melanoma Cells | Cell Viability Assay | Reduces cell viability and induces apoptosis at 5.4 mM. | [10] |
| Human Melanocytes | Cell Viability Assay | Non-cytotoxic at concentrations effective for tyrosinase inhibition. | [11] | |
| Detroit 551 Human Fibroblasts | MTT Assay | No cytotoxic effect at concentrations up to 5000 µM. | [3] |
Experimental Protocols
The cytotoxicity of these skin lightening agents is primarily evaluated using in vitro cell-based assays. The most common methods cited in the literature are the MTT assay and the Lactate Dehydrogenase (LDH) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method for quantifying cytotoxicity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of LDH released and, therefore, to the extent of cell lysis and cytotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the cytotoxicity of the discussed agents and a general workflow for in vitro cytotoxicity testing.
References
- 1. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The pro-apoptotic effect of hydroquinone in human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosafety and Selective Cytotoxicity of Kojic and Ellagic Acids in Salivary Gland Carcinoma: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kojic acid induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
"Isobutylamido thiazolyl resorcinol" validating its specificity for human tyrosinase over mushroom tyrosinase
For Immediate Release
A comprehensive analysis of experimental data confirms that Isobutylamido Thiazolyl Resorcinol, also known as Thiamidol, exhibits a remarkably high specificity for human tyrosinase over its fungal counterpart, mushroom tyrosinase. This selectivity underscores its potential as a targeted therapeutic agent for hyperpigmentation disorders in humans, minimizing off-target effects commonly associated with less specific inhibitors. This guide provides a detailed comparison of its inhibitory activity against other known tyrosinase inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Superior Inhibitory Activity Against Human Tyrosinase
This compound demonstrates significantly greater potency in inhibiting human tyrosinase compared to mushroom tyrosinase, an enzyme frequently used in preliminary screenings of depigmenting agents. Experimental data reveals a half-maximal inhibitory concentration (IC50) of 1.1 µmol/L for human tyrosinase, whereas the IC50 for mushroom tyrosinase is approximately 108 µmol/L [1][2]. This near 100-fold difference in inhibitory activity highlights the compound's exceptional specificity for the human enzyme[3].
In contrast, other commonly referenced tyrosinase inhibitors, such as kojic acid, hydroquinone, and arbutin, show significantly weaker inhibition of human tyrosinase, often with IC50 values in the high micromolar to millimolar range[1][2].
Comparative Inhibitory Activity of Tyrosinase Inhibitors
| Inhibitor | Human Tyrosinase IC50 (µmol/L) | Mushroom Tyrosinase IC50 (µmol/L) | Specificity Ratio (Mushroom/Human) |
| This compound (Thiamidol) | 1.1 [1] | 108 [1] | ~98 |
| Kojic Acid | > 500[1] | Variable (e.g., 10-300) | Low |
| Hydroquinone | Weak inhibition (mM range) | Variable | Low |
| Arbutin | Weak inhibition (mM range) | Variable | Low |
The Critical Difference: Human vs. Mushroom Tyrosinase
The structural and enzymatic differences between human and mushroom tyrosinase are significant, leading to discrepancies in the efficacy of inhibitors. Many compounds identified as potent inhibitors of mushroom tyrosinase show limited clinical effectiveness in humans because they do not translate to strong inhibition of the human enzyme. The development and utilization of a recombinant human tyrosinase for screening has been a pivotal advancement, enabling the identification of highly specific inhibitors like this compound.
Experimental Protocols
Recombinant Human Tyrosinase Inhibition Assay
A detailed methodology for determining the inhibitory activity of compounds against recombinant human tyrosinase is outlined below. This protocol is based on established methods for tyrosinase activity assays.
1. Expression and Purification of Recombinant Human Tyrosinase:
-
A truncated form of human tyrosinase, encompassing the catalytically active domain, is expressed in a suitable expression system, such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293).
-
The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
2. Tyrosinase Activity Assay:
-
Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically by measuring the absorbance at 475 nm.
-
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 6.8-7.4)
-
Recombinant human tyrosinase solution
-
L-DOPA solution (substrate)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer.
-
Add various concentrations of the test inhibitor to the wells.
-
Add the recombinant human tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
3. Mushroom Tyrosinase Inhibition Assay:
-
The same protocol as for human tyrosinase can be followed, with the substitution of commercially available mushroom tyrosinase for the recombinant human enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative evaluation of tyrosinase inhibitors.
Caption: Workflow for comparing the inhibitory activity of compounds on human and mushroom tyrosinase.
Signaling Pathway of Melanin Synthesis Inhibition
The primary mechanism of action of this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway.
Caption: Inhibition of the melanin synthesis pathway by this compound.
References
A Comparative Analysis of Isobutylamido Thiazolyl Resorcinol and 4-Butylresorcinol in Melanin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isobutylamido thiazolyl resorcinol, also known as Thiamidol, and 4-butylresorcinol, two potent inhibitors of melanin synthesis. The focus is on their respective performance, mechanisms of action, and supporting experimental data to inform research and development in dermatology and cosmetology.
Introduction
Hyperpigmentary disorders such as melasma and age spots are common dermatological concerns arising from the overproduction of melanin. The primary enzyme regulating this process is tyrosinase. Consequently, the inhibition of this enzyme is the most targeted approach for developing topical treatments to manage hyperpigmentation.[1][2] this compound (Thiamidol) and 4-butylresorcinol have emerged as highly effective tyrosinase inhibitors. This guide delves into a head-to-head comparison of their efficacy and mechanisms.
Mechanism of Action: Targeting the Key Enzyme of Melanogenesis
The synthesis of melanin, or melanogenesis, is a complex pathway where the enzyme tyrosinase plays a rate-limiting role.[3] It catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a key melanin precursor.[2] Both Thiamidol and 4-butylresorcinol exert their primary effect by directly inhibiting this enzyme, thereby reducing melanin production.[4][5]
This compound (Thiamidol): Identified after screening over 50,000 compounds, Thiamidol is distinguished as the most potent inhibitor of human tyrosinase.[3][6][7] A crucial finding is its high specificity; it strongly inhibits human tyrosinase while being a weak inhibitor of mushroom tyrosinase, which has historically been used in inhibitor screening and has led to many compounds failing in clinical settings.[8][9][10] Its inhibition of melanogenesis is potent but also reversible, a safety feature that distinguishes it from agents like hydroquinone which can be cytotoxic to melanocytes.[8][10]
4-Butylresorcinol: This compound is also a potent inhibitor of human tyrosinase, significantly more effective than traditional agents like kojic acid, arbutin, and hydroquinone.[1][11] Its mechanism is twofold. Primarily, it acts as a competitive inhibitor of tyrosinase.[12] Additionally, studies have shown that 4-butylresorcinol can enhance the proteolytic degradation of the tyrosinase enzyme. This is achieved through the activation of the p38 MAPK pathway, which leads to increased ubiquitination of tyrosinase, marking it for destruction.[12] This dual action—direct inhibition and promotion of enzyme degradation—contributes to its efficacy. However, some research also suggests it can act as a substrate for tyrosinase under specific conditions.[13]
Quantitative Data Presentation
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The data below, summarized from multiple studies, compares the in vitro performance of Thiamidol and 4-butylresorcinol against human tyrosinase and in melanin-producing cell models.
| Compound | IC50 on Human Tyrosinase | IC50 on Melanin Production (Cell Model) |
| This compound (Thiamidol) | 1.1 µmol/L [8][9][10][14] | 0.9 µmol/L [8][9][10] |
| 4-butylresorcinol | 21 µmol/L[1][11][14] | 13.5 µmol/L[1][11] |
| Kojic Acid | ~500 µmol/L[1][11][14] | >400 µmol/L[1] |
| Arbutin | Millimolar (mM) range[1][11] | >5000 µmol/L[1] |
| Hydroquinone | Millimolar (mM) range[1][11] | <40 µmol/L[1] |
Table 1: Comparative IC50 values for melanin synthesis inhibitors. Data clearly demonstrates the superior potency of Thiamidol in inhibiting human tyrosinase.
Experimental Protocols
Reproducibility and validation are critical in scientific research. Below are the detailed methodologies for the key experiments cited in the comparison.
In Vitro Human Tyrosinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on purified enzyme activity.
Objective: To determine the IC50 value of test compounds against recombinant human tyrosinase.
Materials:
-
Recombinant, purified human tyrosinase (catalytic domain).[8]
-
L-DOPA (substrate).
-
Test compounds (Thiamidol, 4-butylresorcinol, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (e.g., 50 mmol/L, pH 7.0).[14]
-
96-well microplate reader.
Methodology:
-
A reaction mixture is prepared in triplicate in a 96-well plate, containing the phosphate buffer, a fixed concentration of L-DOPA (e.g., 1 mmol/L), and various concentrations of the test inhibitor.[14]
-
The reaction is initiated by adding the purified human tyrosinase enzyme to each well.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The formation of dopachrome (an intermediate in melanin synthesis) is measured spectrophotometrically by reading the absorbance at ~475 nm over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
Inhibitor concentrations at 50% inhibition (IC50 values) are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
Melanin Production Inhibition in 3D Skin Models
This cell-based assay provides a more physiologically relevant assessment of a compound's ability to reduce melanin production in a tissue-like structure.
Objective: To determine the IC50 of test compounds for inhibiting melanin synthesis in a human skin equivalent model.
Materials:
-
3D human skin models containing melanocytes (e.g., MelanoDerm™ from MatTek Corporation).[14][15]
-
Specialized cell culture medium.
-
Test compounds at various concentrations.
-
Solvents for melanin extraction (e.g., Solvable®).
-
Spectrophotometer.
Methodology:
-
The 3D skin models are cultured according to the manufacturer's protocol.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., Thiamidol, 4-butylresorcinol).[15]
-
The models are cultivated for an extended period (e.g., 13 days) with regular medium changes containing the inhibitors.[14][15]
-
At the end of the treatment period, the skin models are harvested and washed.
-
Melanin is extracted from the tissue using a solubilizing agent (e.g., incubation with Solvable® at 90°C).
-
The melanin content is quantified by measuring the absorbance of the extract at ~490 nm.
-
A standard curve using synthetic melanin is used to calculate the absolute melanin amount.
-
The IC50 value is determined by plotting melanin content against inhibitor concentration.
4-Butylresorcinol's Secondary Mechanism
Beyond direct competitive inhibition, 4-butylresorcinol induces the degradation of tyrosinase. This involves signaling through the p38 MAPK pathway, leading to ubiquitination, which flags the tyrosinase protein for destruction by the proteasome.[12]
Clinical Efficacy and Conclusion
Both compounds have demonstrated clinical efficacy. Clinical studies confirmed that 4-butylresorcinol visibly reduces the appearance of age spots within 8 weeks.[1][11] Thiamidol has also been extensively studied, showing significant improvement in melasma, age spots, and post-inflammatory hyperpigmentation, with first results visible in as little as two to four weeks.[4][8][16] A systematic review of 14 clinical studies concluded that topical Thiamidol provides statistically significant improvements for various hyperpigmentation conditions.[7] Furthermore, a head-to-head study comparing 0.2% Thiamidol with 4% hydroquinone (a prescription standard) for melasma found that the improvement achieved with Thiamidol did not differ from hydroquinone, establishing it as a suitable and well-tolerated alternative.[17]
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images-1.eucerin.com [images-1.eucerin.com]
- 3. researchgate.net [researchgate.net]
- 4. int.eucerin.com [int.eucerin.com]
- 5. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]
- 6. journals.co.za [journals.co.za]
- 7. This compound (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Thiamidol (this compound): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepdyve.com [deepdyve.com]
- 14. researchgate.net [researchgate.net]
- 15. thedermatologyauthority.com [thedermatologyauthority.com]
- 16. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of topical this compound (Thiamidol) vs. 4% hydroquinone cream for facial melasma: an evaluator-blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Isobutylamido Thiazolyl Resorcinol: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isobutylamido thiazolyl resorcinol. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Skin irritation (Category 2)[1]
-
Serious eye irritation (Category 2A)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]
-
May cause an allergic skin reaction.[2]
Appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact, irritation, and potential allergic reactions.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled. | Minimizes inhalation of dust, which can cause respiratory irritation.[1] |
Operational Plan for Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
-
Keep the container tightly sealed.
2. Preparation and Weighing:
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood to control dust.[6]
-
If a balance cannot be placed inside a fume hood, tare a sealed container, add the compound to the container within the fume hood, and then re-seal it before weighing.[6]
-
Use dedicated spatulas and weighing boats.
3. Experimental Use:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused Product and Contaminated Materials: Dispose of as hazardous waste.[5] Collect in a designated, labeled, and sealed container.
-
Solutions: Do not pour down the drain.[7] Collect in a labeled waste container for chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols and licensed disposal company information.[4]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the limits for the related compound, resorcinol, can provide guidance.
| Substance | Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| Resorcinol | NIOSH | 10 ppm (45 mg/m³) | 20 ppm (90 mg/m³) |
| Resorcinol | ACGIH | 10 ppm (45 mg/m³) | 20 ppm (90 mg/m³) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
